Hydroxyquinidine gluconate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34N2O9 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1 |
InChI Key |
RSMQVVFKFFQAFW-UIGGNZKFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)OOC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies of Hydroxyquinidine Gluconate
Synthetic Methodologies for Hydroxyquinidine Compounds
The synthesis of hydroxyquinidine compounds involves complex chemical strategies to introduce a hydroxyl group onto the quinidine (B1679956) scaffold, often requiring the use of protecting groups to ensure regioselectivity and stereoselectivity.
The introduction of a hydroxyl group onto the quinidine scaffold can be achieved through various synthetic and biological methods. One common approach is through the metabolism of quinidine itself. For instance, 3-hydroxyquinidine (B22111) is a known metabolite of quinidine, formed in the body after administration. nih.gov
Synthetic approaches often involve multi-step processes. For the related compound, 7-hydroxyquinine, a stereoselective synthesis has been reported starting from aminoacetaldehyde diethyl acetal. nih.gov This route involves a series of reactions including an amine-glycidic epoxide cyclization to furnish the hydroxylated compound. nih.gov Another method for hydroxylation is through microbiological processes. Microorganisms such as Aspergillus flavus, Aspergillus ochraceus, and Aspergillus niger can be used in aerobic fermentation conditions to achieve regiospecific and stereospecific hydroxylation of quinidine. google.com
Protecting groups are essential in the multi-step synthesis of complex molecules like hydroxyquinidine to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comresearchgate.netwikipedia.org This ensures that chemical transformations occur only at the desired positions within the molecule. jocpr.com
In the synthesis of quinoline (B57606) derivatives and related complex structures, various protecting groups are employed. jocpr.comnih.gov For example, to protect amino groups, carbamates such as benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) are commonly used. researchgate.netcreative-peptides.com Hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TMS, TES, TBS) or benzyl (B1604629) ethers. jocpr.comresearchgate.net The choice of a protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its selective removal (deprotection) without affecting other parts of the molecule. jocpr.comresearchgate.net An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others, which is particularly useful in complex syntheses. researchgate.netwikipedia.org
Table 1: Common Protecting Groups in Organic Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) creative-peptides.com |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) creative-peptides.com |
| Amine | Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (H2/Pd) creative-peptides.com |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS (or TBS) | Fluoride ions (e.g., TBAF) researchgate.net |
| Hydroxyl | Benzyl | Bn | Catalytic hydrogenation (H2/Pd) nih.gov |
The synthesis of other isomers, such as 3-hydroxyquinidine, often relies on the isolation from metabolic processes or targeted synthetic approaches that direct hydroxylation to the C3 position of the quinuclidine (B89598) ring. nih.gov
Isolation and Purification Techniques for Hydroxylated Quinidine Compounds
Following synthesis or extraction, the isolation and purification of hydroxylated quinidine compounds are critical to obtain a product with high purity.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and isolation of quinidine and its hydroxylated metabolites. nih.govnih.gov Reversed-phase HPLC, using columns such as C18, is effective for separating these compounds based on their polarity. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of a complex mixture of metabolites. nih.gov
Supercritical fluid chromatography (SFC) is another advanced technique that offers high efficiency and is environmentally friendly, often using supercritical carbon dioxide as the mobile phase. mdpi.comchromatographyonline.com SFC can be a powerful tool for the purification of complex mixtures of natural products and their derivatives. mdpi.com
Table 2: Chromatographic Techniques for Hydroxyquinidine Purification
| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |
|---|---|---|---|
| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water with buffer | UV, Fluorescence, Mass Spectrometry nih.govnih.govnih.gov |
Derivatization and Analog Development for Research Purposes
The generation of derivatives and analogs of hydroxyquinidine is a crucial area of research aimed at elucidating its metabolic pathways, improving its pharmacokinetic profile, and exploring novel therapeutic applications. These efforts primarily focus on the synthesis of prodrugs and metabolite analogs, as well as the investigation of various structural modifications.
Synthesis of Prodrugs and Metabolite Analogs
Prodrug strategies for hydroxyquinidine aim to enhance its delivery and targeting by masking or modifying its functional groups. A common approach involves the derivatization of the hydroxyl group to create esters or other labile linkages. nih.gov For instance, the hydroxyl group can be reacted with carboxylic acids, amino acids, or other promoieties to form ester prodrugs. nih.gov These prodrugs are designed to be inactive until they undergo enzymatic or chemical cleavage in vivo, releasing the active hydroxyquinidine molecule. This approach can improve oral bioavailability and reduce premature metabolism. nih.gov
Glycoconjugation represents another sophisticated prodrug strategy. By attaching a sugar moiety to the hydroxyquinidine molecule, researchers can target glucose transporters, which are often overexpressed in cancer cells. researchgate.net This targeted delivery mechanism has the potential to increase the therapeutic index of hydroxyquinidine for oncology research applications. researchgate.net The synthesis of such glycoconjugates typically involves the reaction of an activated sugar derivative with the hydroxyl group of hydroxyquinidine. researchgate.net
The synthesis of metabolite analogs is equally important for understanding the pharmacological and toxicological profiles of hydroxyquinidine. 3-Hydroxyquinidine is a known major metabolite of quinidine, and by extension, a key compound in the study of hydroxyquinidine metabolism. medchemexpress.com The synthesis of 3-hydroxyquinidine and other potential metabolites allows for their independent pharmacological evaluation. nih.gov Biocatalytic systems, utilizing enzymes or whole-cell systems, offer a powerful tool for the stereoselective synthesis of these metabolites, mimicking the metabolic pathways found in humans. nih.gov
| Derivative Type | Synthetic Strategy | Research Purpose |
| Ester Prodrugs | Reaction of the hydroxyl group with carboxylic acids or amino acids. nih.gov | Improve oral bioavailability, reduce premature metabolism. nih.gov |
| Glycoconjugates | Attachment of a sugar moiety to the hydroxyl group. researchgate.net | Targeted delivery to cells overexpressing glucose transporters. researchgate.net |
| Metabolite Analogs | Chemical or biocatalytic synthesis of known or potential metabolites. medchemexpress.comnih.gov | Pharmacological and toxicological evaluation of metabolites. nih.gov |
Investigation of Structural Modifications and Their Research Implications
Structural modifications of the hydroxyquinidine scaffold are explored to understand structure-activity relationships (SAR) and to develop analogs with altered or improved research properties. nih.gov These modifications can involve changes to the quinoline ring, the quinuclidine nucleus, or the hydroxyl group and its stereochemistry. nih.govresearchgate.net
One area of investigation is the introduction of different substituents on the quinoline ring. For example, the introduction of chloro groups has been shown to enhance the analgesic activity of similar 4-hydroxy piperidine (B6355638) structures. researchgate.net Such modifications can influence the electronic properties and lipophilicity of the molecule, potentially affecting its binding to biological targets and its pharmacokinetic properties. nih.gov
The research implications of these structural modifications are vast. By systematically altering the structure of hydroxyquinidine and evaluating the resulting changes in its biological activity, researchers can identify key pharmacophoric features. This knowledge is instrumental in the rational design of new analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles for various research applications. nih.gov
| Modification Site | Type of Modification | Potential Research Implication |
| Quinoline Ring | Introduction of substituents (e.g., halogens). researchgate.net | Altered electronic properties, lipophilicity, and biological activity. researchgate.netnih.gov |
| Hydroxyl Group | Hydroxymethylation, esterification. nih.govfrontiersin.org | Changes in solubility and interaction with biological targets. frontiersin.org |
| Linker | Modification of the bridge between the quinoline and quinuclidine rings. | Impact on molecular conformation and flexibility. |
Stereochemical Control and Enantiomeric Purity in Hydroxyquinidine Synthesis
The synthesis of hydroxyquinidine presents significant stereochemical challenges due to the presence of multiple chiral centers. The precise three-dimensional arrangement of atoms is critical for its biological activity, making stereochemical control and the determination of enantiomeric purity paramount in its synthesis.
Stereoselective synthesis aims to produce a specific stereoisomer of hydroxyquinidine. Various strategies have been developed for the stereocontrolled synthesis of related cinchona alkaloids like quinine (B1679958) and quinidine, which can be adapted for hydroxyquinidine. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomers. nih.gov For instance, catalytic enone cycloallylation has been successfully employed for the concise stereoselective synthesis of (±)-quinine and (±)-7-hydroxyquinine. nih.gov Directed stereoselective guanidinylation of alkenes is another advanced technique that allows for the introduction of nitrogen-containing functional groups with a high degree of stereocontrol. nih.gov
Ensuring the enantiomeric purity of synthesized hydroxyquinidine is a critical quality control step. Enantiomeric purity refers to the measure of a single enantiomer in a mixture. Various analytical techniques are employed to determine the enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present than the other. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a primary and widely used technique for separating and quantifying enantiomers. skpharmteco.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents, provides another powerful method for determining enantiomeric purity. acs.org Chiral solvating agents, such as cinchona alkaloid dimers, can induce chemical shift differences between enantiomers, allowing for their quantification. acs.org Mass spectrometry-based methods, involving the formation of diastereomeric complexes with chiral co-analytes, are also emerging as a rapid and sensitive technique for enantiomeric analysis. ucdavis.edu
| Analytical Technique | Principle | Application in Hydroxyquinidine Synthesis |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. skpharmteco.comnih.gov | Quantification of the enantiomeric excess of hydroxyquinidine. skpharmteco.com |
| Chiral NMR Spectroscopy | Use of chiral solvating agents to induce chemical shift differences between enantiomers. acs.org | Determination of the ratio of enantiomers in a sample. acs.org |
| Mass Spectrometry | Formation and analysis of diastereomeric complexes with chiral co-analytes. ucdavis.edu | Rapid and sensitive determination of enantiomeric purity. ucdavis.edunih.gov |
Advanced Analytical Research Methodologies for Hydroxyquinidine Gluconate
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is a cornerstone of analytical chemistry, providing the necessary tools to separate and quantify hydroxyquinidine and its related compounds. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin Layer Chromatography (TLC), and advanced column chromatography in the context of hydroxyquinidine gluconate research.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. The development of a robust HPLC method is a systematic process involving the selection of an appropriate column, mobile phase, and detector, followed by rigorous validation to ensure the method is fit for its intended purpose.
Method development for compounds like hydroxyquinidine often begins with reversed-phase chromatography, utilizing a C18 or similar nonpolar stationary phase. A typical mobile phase might consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed initially to survey the sample and determine the optimal separation conditions before settling on a final isocratic or gradient method. Key parameters optimized during development include mobile phase composition, pH, flow rate, and column temperature to achieve desired retention times, peak shapes, and resolution.
Validation of the developed HPLC method is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). scribd.com This process verifies that the method is reliable, accurate, and reproducible. nih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results, assessed at levels of repeatability (intra-assay) and intermediate precision (inter-assay).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from impurities and matrix components. | Ensures the method selectively measures the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between signal and concentration. |
| Accuracy | Recovery of 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 2% | Assesses the scatter of data from replicate measurements. |
| LOD/LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lower limits of the method's capabilities. |
| Robustness | No significant change in results with minor parameter variations. | Demonstrates the method's reliability during normal use. |
This table presents typical acceptance criteria for HPLC method validation in pharmaceutical analysis.
Chirality is a critical aspect of pharmaceutical research, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. oup.com Hydroxyquinidine possesses chiral centers, necessitating analytical methods capable of separating its enantiomers. Chiral HPLC is the predominant technique for this purpose. researchgate.net
Separation is typically achieved using a Chiral Stationary Phase (CSP). CSPs are designed to have differential interactions with enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, a method for the analogous compound hydroxychloroquine (B89500) utilized a Chiralpak AD-H column, which contains an amylose-based CSP. nih.govlibretexts.org
Method development for chiral separations involves optimizing the mobile phase, which often consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol, and a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. nih.govlibretexts.org Temperature is also a critical parameter, as chiral separations are often thermodynamically driven. sielc.com
| Parameter | Condition Example for Hydroxychloroquine Enantiomers nih.govlibretexts.org | Purpose |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 μm) | Provides the chiral stationary phase for enantiomeric recognition. |
| Mobile Phase | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | Optimizes selectivity and peak shape. |
| Flow Rate | 0.8 ml/min | Controls the speed of elution and affects resolution. |
| Detection | UV at 343 nm | Quantifies the separated enantiomers. |
| Temperature | 20 °C | Influences the thermodynamics of the chiral interaction. |
This table provides an example of chromatographic conditions used for the successful chiral separation of the enantiomers of the related compound hydroxychloroquine.
Analyzing hydroxyquinidine and its related metabolites in complex biological matrices like plasma, serum, or whole blood presents significant challenges, including low concentrations and interference from endogenous substances. researchgate.net HPLC, particularly when coupled with sensitive detection methods like fluorescence or mass spectrometry (MS), is the method of choice for such applications. cutm.ac.intandfonline.com
A crucial first step is sample preparation, which aims to remove interfering components and concentrate the analytes. researchgate.net Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For example, a method to quantify quinidine (B1679956) and its metabolite, (3S)-3-hydroxyquinidine, in serum involved an LLE using benzene (B151609) after alkalinizing the sample. nih.gov
For detection, fluorescence is often preferred for cinchona alkaloids due to their native fluorescence, offering high sensitivity with detection limits as low as 5 ng/ml. cutm.ac.innih.gov A specific HPLC-fluorescence method was developed for quinidine and 3-hydroxyquinidine (B22111) using a reverse-phase column. nih.gov LC-MS/MS offers even greater selectivity and sensitivity, making it a powerful tool for bioanalysis. tandfonline.com
| Parameter | Example Method for Quinidine and Metabolites in Plasma nih.gov | Purpose |
| Matrix | Human Plasma | The complex biological system being analyzed. |
| Sample Prep | Protein Precipitation | To remove proteins that interfere with the analysis. |
| Column | Silica (B1680970) | Stationary phase for separation. |
| Mobile Phase | Methanol: 1N Ammonium Nitrate: 2N Ammonium Hydroxide (28:1:1 v/v) | Eluent system to achieve separation of quinidine and its metabolites. |
| Detection | Fluorescence | Provides high sensitivity for quantifying the analytes. |
| LLOQ | 0.33 µg/mL (for Quinidine via LC/MS/MS) tandfonline.com | The lowest concentration that can be reliably quantified. |
This table summarizes key parameters from a validated HPLC method for the quantification of quinidine and its metabolites in a biological matrix.
Gas Chromatography (GC) Applications in Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For non-volatile compounds like hydroxyquinidine, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. oup.com
In the analysis of related compounds like quinidine, GC has been used following extraction and, in some cases, silylation with reagents like bis-trimethylsilylacetamide (BSA). oup.com However, methods have also been developed for the analysis of underivatized quinine (B1679958) and quinidine, demonstrating that derivatization is not always necessary. oup.comnih.gov The sample is typically extracted from an alkaline solution into an organic solvent, which is then concentrated and injected into the GC. nih.gov
GC is most powerful when coupled with Mass Spectrometry (GC-MS), which provides detailed structural information, allowing for positive identification of the analytes. oup.comresearchgate.net The fragmentation patterns obtained from MS can be used to differentiate between structurally similar compounds. oup.com This technique is valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites.
Thin Layer Chromatography (TLC) for Screening and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for qualitative analysis. tandfonline.com It is highly effective for screening purposes, assessing the purity of a compound, and monitoring the progress of chemical reactions or purification procedures. libretexts.orgresearchgate.net
For the analysis of hydroxyquinidine and related cinchona alkaloids, TLC is performed using a stationary phase, typically silica gel, coated on a plate. cutm.ac.in The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. A common mobile phase for separating cinchona alkaloids is a mixture of toluene, ethyl acetate, and diethylamine. scribd.comcutm.ac.in
After development, the separated compounds are visualized. Cinchona alkaloids can be detected under UV light (e.g., at 365 nm), where they often exhibit fluorescence. cutm.ac.in Spraying the plate with a visualizing agent, such as Dragendorff's reagent, can also reveal the alkaloid spots, typically as orange-brown colored zones. cutm.ac.in The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds by comparing them to standards run on the same plate. researchgate.net TLC is a valuable tool for the initial purity assessment of isolated or synthesized hydroxyquinidine. researchgate.net
Advanced Column Chromatography for Isolation and Purification
Column chromatography is a fundamental preparative technique used for the isolation and purification of individual compounds from a mixture. youtube.comsemanticscholar.org This method is essential in research for obtaining pure this compound from synthesis reaction mixtures or from biological extracts containing multiple metabolites.
The process involves packing a glass column with a stationary phase, most commonly silica gel. youtube.com The crude mixture containing hydroxyquinidine is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. semanticscholar.org Separation occurs based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. youtube.com Less polar compounds tend to travel down the column faster with a non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel. youtube.com
By systematically changing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column. The eluent is collected in a series of fractions, which are then analyzed (often by TLC) to identify which fractions contain the pure desired compound. youtube.com For the isolation of quinidine metabolites from rat urine, reversed-phase column chromatography with gradient elution has been successfully employed. nih.gov This technique is scalable and crucial for obtaining the high-purity this compound required for further structural elucidation and pharmacological studies. khanacademy.org
Supercritical Fluid Chromatography (SFC) for Enhanced Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical compounds, offering significant advantages in speed and resolution. twistingmemoirs.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical CO2, SFC facilitates rapid separations and high throughput, which is pivotal in drug discovery and quality control. ceon.rs For a compound like this compound, which may have structurally similar impurities or stereoisomers, the high resolving power of SFC is particularly beneficial. twistingmemoirs.comuliege.be
The technique combines the advantages of both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). twistingmemoirs.com It allows for the separation of thermally labile compounds that are not suitable for GC, while often providing faster and more efficient separations than HPLC. nih.gov The mobile phase's strength is easily tuned by adding polar co-solvents (modifiers) like methanol, which expands the range of analytes that can be effectively separated. chromatographyonline.com This adaptability is crucial for optimizing the separation of complex molecules. Furthermore, SFC is considered a "green" analytical technique due to its significant reduction in the consumption of hazardous organic solvents compared to traditional methods like HPLC. twistingmemoirs.comchromatographyonline.com
Table 1: Comparison of SFC and HPLC Key Features
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 (modified with organic solvents) twistingmemoirs.com | Aqueous solutions and organic solvents ceon.rs |
| Analysis Speed | High-speed, shorter run times twistingmemoirs.com | Generally longer run times |
| Resolution | Enhanced resolution, especially for chiral and structurally similar compounds twistingmemoirs.com | Good resolution, but can be challenging for complex mixtures |
| Solvent Consumption | Significantly lower organic solvent usage chromatographyonline.com | High consumption of organic solvents |
| Operating Temperature | Lower, reducing risk of compound degradation twistingmemoirs.com | Ambient to elevated temperatures |
| Environmental Impact | More environmentally friendly ("green" chemistry) chromatographyonline.com | Generates more hazardous solvent waste |
Spectroscopic Characterization Methods in Academic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. mmu.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk While High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula, NMR is often required to confirm the precise structure, as predictions from MS/MS fragmentation patterns are not always accurate. hyphadiscovery.com
A standard set of NMR experiments is typically employed for complete structural assignment. hyphadiscovery.comresearchgate.net One-dimensional (1D) experiments like ¹H NMR and ¹³C NMR provide foundational information about the types and number of hydrogen and carbon atoms present. researchgate.net Two-dimensional (2D) NMR techniques are then used to piece the molecular puzzle together. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. core.ac.ukhyphadiscovery.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it identifies longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different molecular fragments and assigning quaternary carbons. core.ac.ukhyphadiscovery.com
Table 2: Common NMR Experiments for Structural Elucidation
| Experiment | Abbreviation | Information Provided |
|---|---|---|
| Proton NMR | ¹H NMR | Information on the chemical environment and number of different types of protons. researchgate.net |
| Carbon-13 NMR | ¹³C NMR | Provides the number and electronic environment of carbon atoms in the molecule. researchgate.net |
| Correlation Spectroscopy | COSY | Identifies protons that are coupled to each other, revealing adjacent protons in the molecular structure. hyphadiscovery.com |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with the carbon atoms they are directly attached to. core.ac.ukhyphadiscovery.com |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three chemical bonds, key for assembling the complete carbon skeleton. core.ac.ukhyphadiscovery.com |
Mass Spectrometry (MS) is a core analytical technique used to determine the molecular weight and deduce the structure of compounds. nih.gov For this compound, MS provides the precise mass of the molecule, which helps in confirming its elemental composition. csic.es Soft ionization techniques like Electrospray Ionization (ESI) are commonly used as they can ionize molecules with minimal fragmentation, allowing for the clear determination of the molecular ion. nih.govscienceopen.com
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion in a controlled manner. scienceopen.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the mass-to-charge ratio of these fragment ions, researchers can piece together the structure of the parent molecule. mdpi.com This process involves breaking specific chemical bonds, and the resulting neutral losses or charged fragments provide direct evidence for the presence of certain functional groups and substructures within the this compound molecule. mdpi.com High-resolution mass spectrometry (HRMS) further enhances this analysis by providing highly accurate mass measurements of both the precursor and fragment ions, allowing for the confident determination of their elemental formulas. csic.es
Table 3: Hypothetical Fragmentation Data for a Complex Organic Molecule
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |
|---|---|---|---|
| 487.28 | 469.27 | 18.01 | Loss of H₂O |
| 487.28 | 323.19 | 164.09 | Loss of a side chain |
| 487.28 | 295.16 | 192.12 | Cleavage of a ring structure |
Note: This table is illustrative and does not represent actual data for this compound.
UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method used for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. researchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis of this compound, a specific wavelength (λmax) where the compound shows maximum absorbance is selected to ensure the highest sensitivity and accuracy. researchgate.net The linearity, accuracy, and precision of the method are typically validated according to ICH guidelines to ensure its reliability for determining the concentration of the compound in bulk or pharmaceutical forms. ejournal.by
Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands, which is useful for analyzing the compound in the presence of impurities or other interfering substances. semanticscholar.org By calculating the first or second derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more specific quantification. semanticscholar.org Beyond quantification, both UV-Vis and fluorescence spectroscopy are valuable tools for studying molecular interactions. Changes in the absorption or fluorescence spectrum of this compound upon binding to a target biomolecule, for instance, can provide insights into binding mechanisms and affinity.
Hyphenated Techniques for Comprehensive Analysis
The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite profiling and identification in drug discovery and development. researchgate.netyoutube.com This powerful hyphenated technique is essential for studying the biotransformation of this compound in biological systems. mdpi.com LC first separates the parent drug from its various metabolites in a complex biological matrix, such as plasma or urine, based on their physicochemical properties. youtube.com
Following separation, the eluent is introduced into a mass spectrometer. The MS component is used to detect and quantify the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is crucial for structural characterization. nih.gov A specific ion (the precursor ion, corresponding to a potential metabolite) is selected and fragmented to produce a characteristic spectrum of product ions. youtube.com By comparing the fragmentation patterns of the metabolites to that of the parent drug, researchers can identify the sites and types of biotransformation, such as hydroxylation or glucuronidation. researchgate.net This detailed profiling provides critical information on how the compound is processed in the body. nih.gov
Table 4: General Workflow for LC-MS/MS Metabolite Profiling
| Step | Description | Key Objective |
|---|---|---|
| 1. Sample Preparation | Extraction of the drug and its metabolites from a biological matrix (e.g., plasma, urine). | To remove interfering substances and concentrate the analytes. |
| 2. LC Separation | The prepared sample is injected into an HPLC or UPLC system. Analytes are separated on a chromatographic column. youtube.com | To resolve the parent compound from its various metabolites and endogenous matrix components. nih.gov |
| 3. Ionization | The column eluent is directed into the mass spectrometer's ion source (e.g., ESI). | To generate gas-phase ions of the analytes. |
| 4. Full Scan MS Analysis | The mass spectrometer scans a range of m/z values to detect all ionizable compounds eluting from the column. | To identify potential metabolite masses based on predicted biotransformations. |
| 5. Tandem MS (MS/MS) Analysis | Precursor ions corresponding to potential metabolites are selected and fragmented to generate product ion spectra. researchgate.net | To obtain structural information and confirm the identity of the metabolites. |
| 6. Data Analysis | Software is used to process the chromatographic and mass spectrometric data. | To identify and quantify metabolites by comparing retention times and fragmentation patterns with reference standards or known pathways. |
GC-MS for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This methodology is critical for ensuring the purity, safety, and quality of active pharmaceutical ingredients (APIs) by detecting and measuring residual solvents, potential degradation products, and other volatile impurities that may be present from the manufacturing process or that may develop during storage. europeanpharmaceuticalreview.comscirp.org
The application of GC-MS to a complex molecule such as this compound allows for a comprehensive characterization of its volatile impurity profile. The technique combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In a typical workflow, the sample containing this compound is prepared and introduced into the GC system. Headspace GC-MS (HS-GC-MS) is a particularly suitable technique for this purpose as it allows for the analysis of volatile compounds without the need for complex extraction procedures from the sample matrix. chromatographyonline.comshimadzu.de In this approach, the sample is heated in a sealed vial, and the volatile components in the headspace (the gas above the sample) are injected into the GC column. scirp.org
Once in the GC column, the volatile components are separated based on their boiling points and interactions with the stationary phase. biomedres.us The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, allowing for the identification of the compounds by comparing them to spectral libraries. medistri.swiss
A significant consideration in the GC-MS analysis of complex pharmaceutical molecules is the potential for thermal degradation. The high temperatures used in the GC inlet and column can sometimes cause the analyte itself or its non-volatile impurities to break down into smaller, more volatile compounds. nih.govnih.gov For a molecule like this compound, it is crucial to carefully optimize the analytical method, including the injection temperature and temperature ramp of the oven, to minimize the risk of thermal degradation and avoid the generation of artifacts that could be mistaken for actual impurities. researchgate.net Pyrolysis-GC-MS is a related technique specifically used to study the degradation products of a substance at elevated temperatures. semanticscholar.orgfccollege.edu.pk
The research findings from a GC-MS analysis of a pharmaceutical compound like this compound would typically be presented in a data table, detailing the identified volatile components, their retention times, and their quantities. While specific data for this compound is not publicly available, the following table illustrates the type of results that such an analysis might yield, focusing on common residual solvents from pharmaceutical manufacturing.
Illustrative Data Table: Hypothetical Volatile Components in a this compound Sample Identified by HS-GC-MS
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Retention Time (min) | Identified Compound | CAS Number | Class | Observed Concentration (ppm) |
| 5.4 | Methanol | 67-56-1 | 2 | 150 |
| 7.2 | Ethanol | 64-17-5 | 3 | 450 |
| 8.9 | Acetone | 67-64-1 | 3 | 200 |
| 11.5 | Isopropyl Acetate | 108-21-4 | 3 | 50 |
| 14.8 | Toluene | 108-88-3 | 2 | 25 |
| 16.3 | Dimethylformamide | 68-12-2 | 2 | 75 |
This hypothetical data provides an example of how GC-MS can be used to identify and quantify residual solvents, which are classified based on their toxicity risk. Such information is vital for ensuring that the final drug product meets the stringent safety and quality standards set by regulatory authorities. The high sensitivity and specificity of GC-MS make it an indispensable tool in the advanced analytical research of pharmaceutical compounds like this compound. europeanpharmaceuticalreview.com
Molecular and Cellular Mechanistic Investigations of Hydroxyquinidine Gluconate
Modulation of Cellular Electrical Activity in In Vitro Models
Hydroxyquinidine exerts significant effects on the electrical activity of cardiac cells by modulating various ion channels. These interactions are fundamental to its pharmacological profile.
(3S)-3-hydroxyquinidine has been shown to interact with fast inward sodium channels, a key determinant of cardiac cell excitability. In vitro studies on guinea pig ventricular cells have demonstrated that this metabolite causes a concentration-dependent depression of the maximum upstroke velocity (Vmax) of the action potential, which is an indicator of sodium channel blockade. nih.gov However, this effect is quantitatively less potent than that of its parent compound, quinidine (B1679956). nih.gov
A comparative study revealed that at a concentration of 50 µM, (3S)-3-hydroxyquinidine depressed Vmax by 26.7 ± 2.6%, whereas quinidine at the same concentration caused a more pronounced depression of 45.9 ± 1.6%. nih.gov This sodium channel blocking effect is both frequency- and voltage-dependent, indicating a complex interaction with the channel's different conformational states. nih.gov
| Compound | Concentration (µM) | Vmax Depression (%) in Guinea Pig Ventricular Cells | Reference |
|---|---|---|---|
| (3S)-3-hydroxyquinidine | 50 | 26.7 ± 2.6 | nih.gov |
| Quinidine | 50 | 45.9 ± 1.6 | nih.gov |
While direct in vitro studies quantifying the specific effects of (3S)-3-hydroxyquinidine on delayed rectifier potassium currents (IKr and IKs) are limited, the electrophysiological activity of its parent compound, quinidine, is well-documented. Quinidine is known to block several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current. drugbank.com The IKr current, in particular, is carried by the hERG (human ether-a-go-go-related gene) potassium channel, and its blockade by quinidine is a key aspect of the drug's antiarrhythmic action and is associated with QT interval prolongation. nih.govnih.gov
Direct experimental data on the modulation of calcium transport and calcium channels by (3S)-3-hydroxyquinidine are not extensively covered in the available scientific literature. However, the parent compound, quinidine, has been shown to have effects on L-type calcium currents (ICa). drugbank.com It is important to note that these findings on quinidine may not be directly extrapolated to its hydroxylated metabolite without specific in vitro studies on (3S)-3-hydroxyquinidine.
In vitro studies using guinea pig ventricular cells have provided insights into the effects of (3S)-3-hydroxyquinidine on action potential parameters. This metabolite has been shown to increase the action potential duration at 90% of repolarization (APD90) and the effective refractory period (ERP) in a concentration-dependent manner. nih.gov
A notable difference from its parent compound is that the lengthening of the APD90 induced by (3S)-3-hydroxyquinidine was not found to be altered by an increase in pacing rate. nih.gov This contrasts with quinidine, where the APD90 and ERP lengthening is more pronounced at lower frequencies. nih.gov
| Parameter | Effect of (3S)-3-hydroxyquinidine | Key Finding | Reference |
|---|---|---|---|
| Action Potential Duration (APD90) | Increased in a concentration-dependent manner | Lengthening effect is not altered by increasing pacing rate | nih.gov |
| Effective Refractory Period (ERP) | Increased in a concentration-dependent manner | - | nih.gov |
The phenomenon of "use-dependent block" refers to the increased blocking effect of a drug on an ion channel with more frequent channel activation. This is a characteristic feature of many Class I antiarrhythmic drugs, including quinidine. researchgate.net The frequency-dependent depression of Vmax by (3S)-3-hydroxyquinidine indicates that it also exhibits use-dependent block of sodium channels. nih.gov
Furthermore, the recovery kinetics of Vmax from block have been found to be significantly slower for (3S)-3-hydroxyquinidine compared to its parent drug, quinidine, in the presence of equipotent concentrations. nih.gov This suggests that once (3S)-3-hydroxyquinidine binds to the sodium channel, it dissociates more slowly, which could contribute to its sustained electrophysiological effects.
Enzyme and Transporter Interactions at the Molecular Level
The pharmacokinetic and pharmacodynamic profile of hydroxyquinidine is influenced by its interactions with metabolic enzymes and drug transporters.
The formation of (3S)-3-hydroxyquinidine from its parent compound, quinidine, is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4. drugbank.com In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for this hydroxylation reaction. drugbank.com
Regarding drug transporters, quinidine is a known substrate and inhibitor of P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter that plays a significant role in drug absorption and distribution. nih.gov While direct studies on the interaction of (3S)-3-hydroxyquinidine with a wide array of transporters are limited, its structural similarity to quinidine suggests a potential for interaction with P-gp and other transporters.
| Molecule | Interaction | Compound | Significance | Reference |
|---|---|---|---|---|
| CYP3A4 | Metabolism | Quinidine to (3S)-3-hydroxyquinidine | Primary pathway for the formation of the active metabolite. | drugbank.com |
| P-glycoprotein (P-gp/ABCB1) | Substrate/Inhibitor | Quinidine | Affects the absorption and distribution of the parent compound. Potential for interaction with the metabolite. | nih.gov |
Cytochrome P450 Enzyme System (e.g., CYP3A4, CYP2D6) Modulation
Hydroxyquinidine is the principal active metabolite of quinidine, with its formation being primarily mediated by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.gov The most significant of these metabolites is 3-hydroxyquinidine (B22111) (3HQ), whose serum concentrations can approach those of the parent drug following administration of quinidine gluconate. nih.govnih.gov Research has demonstrated that 3HQ is not an inert byproduct; it possesses substantial antiarrhythmic activity, estimated to be at least half that of quinidine, and may contribute significantly to the therapeutic effects observed during chronic use. nih.govnih.gov
The interaction of quinidine and its hydroxylated metabolite with the CYP450 system is complex, involving roles as both substrate and modulator of various isoforms. Quinidine is a well-established substrate for CYP3A4, a characteristic that makes it susceptible to drug-drug interactions. nih.govdrugbank.com For instance, co-administration with CYP3A4 inhibitors like ketoconazole (B1673606) can increase quinidine levels, while substances such as grapefruit juice can inhibit the metabolic conversion of quinidine to 3-hydroxyquinidine. nih.govnih.gov
Interestingly, the interaction with CYP3A4 is not limited to being a substrate. In vitro studies have shown that quinidine can also act as an activator of CYP3A4-mediated metabolism for other compounds, such as the non-steroidal anti-inflammatory drug meloxicam (B1676189). drugbank.com This activation is characterized as a mixed-type nonessential mechanism, leading to a decrease in the Michaelis-Menten constant (Km) and an increase in the maximum reaction velocity (Vmax) of meloxicam hydroxylation. drugbank.com This suggests the presence of at least two distinct substrate-binding sites on the CYP3A4 enzyme. drugbank.com
Table 1: Modulation of Cytochrome P450 Enzymes by Quinidine and Hydroxyquinidine
| Enzyme | Compound | Role | Key Research Findings | Citations |
|---|---|---|---|---|
| CYP3A4 | Quinidine | Substrate | Primary enzyme responsible for the metabolism of quinidine to 3-hydroxyquinidine. | nih.govnih.gov |
| Quinidine | Activator | Activates CYP3A4-mediated hydroxylation of meloxicam in vitro. | drugbank.com | |
| CYP2D6 | Quinidine | Potent Inhibitor | Strong competitive inhibitor used in clinical DDI studies; can alter patient metabolic phenotype. | nih.govnih.govnih.gov |
P-glycoprotein (P-gp) Efflux Pump Substrate and Inhibitor Research
Beyond the metabolic enzymes of the CYP450 system, hydroxyquinidine gluconate's parent compound, quinidine, is extensively involved in interactions with the P-glycoprotein (P-gp) efflux pump. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, plays a critical role in limiting the intracellular accumulation and tissue penetration of a wide array of xenobiotics.
Research has firmly established that quinidine is both a substrate and a potent inhibitor of P-gp. nih.govnih.govnih.gov This dual interaction is a cornerstone of its clinical interaction profile and is a primary reason for its recommended use in clinical drug-drug interaction (DDI) studies to probe the impact of P-gp inhibition. nih.gov
As an inhibitor, quinidine can significantly alter the pharmacokinetics of co-administered drugs that are P-gp substrates. A classic example is the interaction with digoxin (B3395198), where quinidine inhibits the P-gp-mediated renal and biliary elimination of digoxin, leading to a substantial increase in its plasma concentrations. nih.gov More recent studies have explored this effect with other P-gp substrates. For example, a Phase 1 study showed that co-administration of quinidine gluconate with atogepant, a P-gp substrate, resulted in a 25% increase in the systemic exposure of atogepant, an effect attributed to the combined inhibition of P-gp and CYP2D6. nih.gov
The inhibitory effect of quinidine on P-gp is not confined to peripheral tissues. Studies using positron emission tomography (PET) imaging in humans have demonstrated that quinidine effectively inhibits P-gp function at the blood-brain barrier. nih.gov This inhibition resulted in a 60% increase in the brain distribution of the P-gp probe substrate 11C-verapamil, highlighting the potential for clinically significant central nervous system drug interactions. nih.gov
Table 2: Interaction of Quinidine with P-glycoprotein (P-gp)
| Interaction Type | Key Research Findings | Model System | Citations |
|---|---|---|---|
| Substrate | Actively transported by P-gp, which influences its own disposition. | Cultured cell lines expressing P-gp. | nih.govnih.gov |
| Inhibitor | Potently inhibits P-gp-mediated transport of other substrates like digoxin and atogepant. | In vitro cell-based assays; In vivo human studies. | nih.govnih.gov |
| Inhibitor | Increases brain penetration of P-gp substrates by inhibiting the transporter at the blood-brain barrier. | In vivo human PET imaging studies. | nih.gov |
Other Metabolic Enzyme Pathways
While the vast majority of research into the metabolism of quinidine focuses on the cytochrome P450 system, particularly CYP3A4, a few other enzymatic interactions have been noted. One such interaction involves pseudocholinesterase. In vitro experiments have shown that the addition of quinidine to the serum of pregnant women can reduce the activity of pseudocholinesterase. nih.gov This enzyme is critical for the metabolism of certain therapeutic agents, such as the neuromuscular blocking agent succinylcholine. nih.gov Beyond direct enzymatic metabolism, pathways of elimination are also relevant. Quinidine can compete for renal clearance pathways, which can affect the serum levels of other drugs eliminated via similar mechanisms, such as procainamide. nih.govnih.gov However, the primary routes of biotransformation for the quinidine molecule remain overwhelmingly attributed to the CYP450 system.
Structure-Activity Relationship (SAR) Studies of Hydroxyquinidine and Analogs
Correlation between Hydroxylation Position and Mechanistic Profile
SAR studies focusing on quinidine and its stereoisomer, quinine (B1679958), have provided deeper insights into the importance of specific structural features. The hydroxyl group at the C(9) position is a critical determinant of molecular interactions. For CYP2D6 inhibition, this C(9)-hydroxyl group is crucial for establishing a hydrogen-bonding interaction within the enzyme's active site. drugbank.com The significance of this bond is underscored by findings that esterification of this hydroxyl group leads to a dramatic loss of inhibitory potency for quinidine. drugbank.com The stereochemical configuration at this position is also vital, as the difference between quinidine and quinine leads to distinct binding orientations and inhibitory profiles against CYP2D6. drugbank.comresearchgate.net Furthermore, the C(9)-hydroxyl position has been identified as a key structural feature for the binding of drug-induced antibodies, which is relevant to certain immunological reactions. nih.gov
Table 3: Structure-Activity Relationship Highlights for Quinidine Analogs
| Structural Feature | Position | Impact on Activity | Target/Interaction | Citations |
|---|---|---|---|---|
| Hydroxylation | 3-position (quinuclidine ring) | Formation of the active metabolite 3-hydroxyquinidine. | CYP3A4 Metabolism | nih.govnih.gov |
| Hydroxyl Group | C(9) | Essential for high-affinity binding and potent inhibition; esterification abolishes activity. | CYP2D6 Inhibition | drugbank.com |
| Stereochemistry | C(9) | Determines binding orientation and inhibitory profile. | CYP2D6 Inhibition | drugbank.comresearchgate.net |
| Quinuclidine (B89598) Nitrogen | N/A | Less critical for quinidine's CYP2D6 binding than the C(9)-OH group. | CYP2D6 Inhibition | drugbank.com |
Impact of Gluconate Moiety on Molecular Interactions
In the compound this compound, the gluconate portion serves as a salt, influencing the formulation's pharmaceutical properties, such as solubility and bioavailability, when compared to other salt forms like quinidine sulfate. drugbank.com However, the available scientific literature on structure-activity relationships focuses almost exclusively on the quinidine/hydroxyquinidine moiety as the pharmacologically active component responsible for interactions with enzymes and transporters.
Once dissociated, the gluconate ion enters the body's general metabolic pool. Gluconate can be metabolized via the enzyme gluconokinase, which phosphorylates it, allowing its entry into the hexose (B10828440) monophosphate shunt (HMS). nih.gov This pathway is distinct from the metabolic fate of the hydroxyquinidine molecule. There is currently no evidence to suggest that the gluconate moiety directly modulates the molecular interactions of the hydroxyquinidine structure with its primary targets, such as CYP enzymes, P-glycoprotein, or cardiac ion channels. Its role appears to be primarily related to the drug's formulation and delivery rather than its mechanistic action at a molecular level.
Biochemical Pathway Influence
The pharmacological effects of hydroxyquinidine, mirroring its parent compound, stem from its influence on fundamental biochemical pathways related to cellular excitability, particularly in cardiac tissue.
Sodium Channel Blockade : The principal antiarrhythmic mechanism is the blockade of the rapid inward depolarizing sodium current (INa) in cardiomyocytes. nih.gov By binding to the open state of the voltage-gated sodium channels, it slows the rate of depolarization (Phase 0 of the cardiac action potential), thereby decreasing conduction velocity.
Anticholinergic (Vagolytic) Action : Quinidine exerts an anticholinergic effect, meaning it can block the effects of the vagus nerve on the heart. nih.gov By opposing vagal stimulation, which typically slows the heart rate, quinidine can lead to an increase in the sinus rate and atrioventricular (AV) conduction. nih.gov
Influence of the Gluconate Moiety : As previously mentioned, the gluconate component can be metabolized and enter the hexose monophosphate shunt. nih.gov In theory, a significant flux through this pathway could increase the cellular production of NADPH and ribose-5-phosphate, which are crucial for various anabolic and antioxidant pathways, including nucleotide synthesis and lipid metabolism. nih.gov However, the clinical or biochemical significance of this specific contribution from the gluconate salt of administered quinidine has not been established as a primary mechanism of action or interaction.
Heme Polymerization Inhibition in Parasitic Models (Antimalarial Research)
The antimalarial activity of quinoline-based compounds, including the parent compound of hydroxyquinidine, is significantly attributed to their ability to interfere with the detoxification of heme within the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net During its intraerythrocytic stage, the parasite digests the host's hemoglobin, releasing large quantities of toxic, free heme. semanticscholar.orgnih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, also known as the malaria pigment. semanticscholar.orgnih.gov This detoxification process is a critical survival mechanism for the parasite. semanticscholar.org
Research into quinoline (B57606) antimalarials suggests a common mechanism of action centered on the disruption of this heme polymerization process. nih.govresearchgate.net These drugs are believed to function by capping the growing hemozoin crystal. researchgate.net The proposed mechanism involves the quinoline compound first forming a complex with free heme. nih.govresearchgate.net This drug-heme complex then associates with the surface of the growing heme polymer, effectively blocking further addition of heme units and halting the polymerization process. nih.govresearchgate.net
This inhibition leads to an accumulation of toxic, free heme within the parasite's digestive vacuole. researchgate.netnih.gov The buildup of unsequestered heme is detrimental to the parasite, causing oxidative damage to cell membranes and inhibiting parasitic enzymes, ultimately leading to cell death. researchgate.netsemanticscholar.org Binding assays have demonstrated that the association of the quinoline-heme complex with the heme polymer is a high-affinity, specific, and saturable process. nih.govresearchgate.net The efficacy of a quinoline derivative in disrupting heme polymerization is correlated with the relative binding affinity of its heme complex for the heme polymer versus free heme. nih.govresearchgate.net
| Research Finding | Mechanism Detail | Reference |
|---|---|---|
| Primary Target | The process of converting toxic heme into inert hemozoin crystals in Plasmodium falciparum. | nih.govresearchgate.netsemanticscholar.org |
| Proposed Action | Quinoline drugs (like quinidine) form a complex with free heme. This complex then binds to the growing hemozoin polymer, "capping" it and preventing further elongation. | nih.govresearchgate.net |
| Binding Characteristics | The association of the quinoline-heme complex with the heme polymer is specific, saturable, and of high affinity. | nih.govresearchgate.net |
| Result of Inhibition | Accumulation of toxic, unpolymerized heme within the parasite, leading to cellular damage and death. | researchgate.net |
| Supporting Evidence | In parasite cultures, the antimalarial action of quinolines is antagonized when heme release is blocked by protease inhibitors, supporting the dependency of the drug's action on the presence of heme. | nih.govresearchgate.net |
Anticholinergic Activity in Research Systems
In preclinical research using isolated atrial myocytes, the anticholinergic effects of quinidine have been investigated to elucidate their molecular mechanisms. nih.gov These studies differentiate quinidine's mechanism from that of other antiarrhythmic drugs like disopyramide (B23233) and procainamide. nih.gov The evidence suggests that quinidine's anticholinergic action may not primarily stem from a direct blockade of the muscarinic acetylcholine (B1216132) receptors themselves. nih.gov
Instead, a major proposed mechanism is the inhibition of downstream components in the signaling pathway. nih.gov Specifically, research indicates that quinidine may inhibit the muscarinic potassium channel (KACh) itself and/or the GTP-binding proteins (G proteins) that couple the receptor to the channel. nih.gov This was demonstrated in experiments where the K+ channel was activated irreversibly with a non-hydrolyzable GTP analogue; quinidine was still effective at depressing the current, whereas disopyramide was not. nih.gov This suggests that while disopyramide likely acts at the receptor level, quinidine acts at a point after the receptor, on the G protein or the ion channel directly. nih.gov
| Compound | Proposed Primary Anticholinergic Mechanism | Effect on Adenosine-Induced K+ Current | Effect on GTP-γ-S-Induced K+ Current | Reference |
|---|---|---|---|---|
| Quinidine | Inhibition of the muscarinic K+ channel itself and/or associated G proteins. | Depressed the current. | Depressed the current. | nih.gov |
| Disopyramide | Blockade of muscarinic acetylcholine receptors. | Much smaller effect compared to its effect on ACh-induced current. | Weak inhibitory effect. | nih.gov |
| Procainamide | Blockade of muscarinic acetylcholine receptors (at high doses). | Not specified. | No effect. | nih.gov |
Theoretical Impact on Cellular Automaticity and Reentry in Preclinical Models
The electrophysiological effects of hydroxyquinidine are rooted in the mechanisms established for its parent compound, quinidine, which is classified as a Class Ia antiarrhythmic agent. patsnap.com Its primary action involves modulating cardiac ion channels, specifically the fast inward sodium (Na+) channels and various potassium (K+) channels. patsnap.compatsnap.com These actions alter fundamental properties of cardiac tissue, including cellular automaticity and the propensity for reentry, which are two primary mechanisms of arrhythmia. clinicalgate.com
Cellular Automaticity refers to the ability of certain cardiac cells (like those in the sinoatrial node and His-Purkinje system) to spontaneously depolarize and initiate an electrical impulse. clinicalgate.com By blocking sodium channels, quinidine decreases the rate of rise of phase 0 of the cardiac action potential. patsnap.compatsnap.com This action reduces the excitability and conductivity of cardiac cells, which can suppress abnormal automaticity. patsnap.com
Reentry occurs when a cardiac impulse fails to extinguish after activating the heart and instead persists to re-excite a region of the myocardium, leading to tachyarrhythmias. clinicalgate.com The theoretical impact of quinidine on reentry is complex and can be both antiarrhythmic and proarrhythmic. nih.gov Its therapeutic effect stems from its ability to prolong the action potential duration and the effective refractory period. patsnap.compatsnap.com This is achieved through the blockade of delayed rectifier potassium currents (IKr and IKs), which slows repolarization. patsnap.com A longer refractory period means the tissue is unexcitable for a longer duration, which can interrupt a reentrant circuit and terminate an arrhythmia. patsnap.compatsnap.com
Preclinical studies using Purkinje fiber models have provided detailed insights into these effects. nih.gov In such models, quinidine was shown to greatly impair conduction and prolong refractoriness, particularly in simulated ischemic tissue. nih.gov The outcome depended on the baseline state of the tissue:
In regions with severely impaired conduction, quinidine could cause a complete conduction block, thereby terminating reentry. nih.gov
In areas with less severe impairment, the drug could slow conduction sufficiently to create the conditions necessary for reentry to occur, highlighting its potential proarrhythmic effect. nih.gov
These preclinical investigations demonstrate that by modifying ion channel function, the compound alters conduction velocity and refractoriness, which are the key determinants of whether a reentrant circuit is sustained or extinguished. patsnap.comnih.gov
| Parameter | Effect of Quinidine/Hydroquinidine | Underlying Ion Channel Mechanism | Impact on Arrhythmia Mechanism | Reference |
|---|---|---|---|---|
| Phase 0 Depolarization Rate | Decreased | Blockade of fast inward sodium (Na+) channels. | Suppresses abnormal automaticity and slows conduction. | patsnap.compatsnap.com |
| Action Potential Duration | Increased / Prolonged | Blockade of delayed rectifier potassium (K+) currents (IKr and IKs). | Increases the refractory period of the tissue. | patsnap.com |
| Effective Refractory Period | Increased / Prolonged | Combined effect of Na+ and K+ channel blockade. | Can interrupt and terminate reentrant circuits. | patsnap.com |
| Conduction Velocity | Decreased | Blockade of fast inward sodium (Na+) channels. | Can terminate reentry by causing block, or can promote reentry by slowing conduction sufficiently. | patsnap.comnih.gov |
Pharmacokinetic Principles and Modeling Research for Hydroxyquinidine Gluconate Preclinical/theoretical
Absorption, Distribution, Metabolism, and Excretion (ADME) Principles in Research Contexts
In preclinical research, understanding the principles of absorption, distribution, metabolism, and excretion (ADME) is fundamental to characterizing a drug candidate's behavior in a biological system. allucent.comfiveable.me These studies are crucial for predicting a compound's efficacy and for designing subsequent clinical trials. allucent.com For hydroxyquinidine, as a metabolite of quinidine (B1679956), its ADME profile is often investigated in conjunction with the parent drug.
Absorption: Research indicates that hydroxyquinidine is rapidly absorbed after oral administration, with a time to maximum plasma concentration (tmax) of approximately 1 to 1.2 hours. nih.gov The absolute bioavailability is high, suggesting good absorption from the gastrointestinal tract. nih.gov
Distribution: Hydroxyquinidine exhibits extensive distribution into the tissues. nih.gov This is evidenced by a high steady-state volume of distribution (Vss) of 6.82 ± 1.85 L/kg. nih.gov Like its parent compound quinidine, which is 70 to 95% bound to plasma proteins, hydroxyquinidine's distribution is influenced by its binding to plasma constituents such as albumin. nih.gov
Metabolism: The metabolism of hydroxyquinidine is a continuation of the biotransformation of quinidine. nih.gov The liver is the primary site of metabolism, where cytochrome P450 enzymes, particularly CYP3A4, play a significant role. nih.govdrugbank.com
Excretion: Elimination of hydroxyquinidine occurs through both metabolism and renal excretion. nih.govnih.gov A significant portion of the compound is eliminated unchanged in the urine. nih.gov Renal clearance accounts for about 50% of the total body clearance. nih.gov The elimination half-life has been reported to be between 6.7 and 11.3 hours, depending on the formulation and route of administration. nih.gov
Metabolic Fate and Pathways of Hydroxyquinidine Gluconate
Hydroxyquinidine, primarily (3S)-3-hydroxyquinidine, is a major metabolite of quinidine. drugbank.com The formation of this metabolite is a key step in the hepatic biotransformation of quinidine, which accounts for 60% to 85% of quinidine's total clearance. nih.gov The conversion of quinidine to 3-hydroxyquinidine (B22111) can be substantial, and after oral administration of quinidine, the relatively high plasma concentrations of 3-hydroxyquinidine suggest significant first-pass metabolism. nih.govdrugbank.com
Once formed, 3-hydroxyquinidine itself undergoes further metabolism. nih.gov This subsequent biotransformation is also mediated by CYP3A4 and includes an unspecific hepatic clearance pathway. nih.gov The elimination half-life of 3-hydroxyquinidine is approximately 12 hours, which is longer than that of the parent drug, quinidine. drugbank.com
The hydroxylation of quinidine to form 3-hydroxyquinidine is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4 in human liver microsomes. nih.govnih.gov In vitro studies have demonstrated that the (3S)-3-hydroxylation of quinidine is a specific marker for CYP3A4 activity. nih.gov Research using human liver microsomes showed that the formation of 3-hydroxyquinidine followed Michaelis-Menten kinetics, with a mean Vmax of 74.4 nmol/mg/h and a Km of 74.2 µM. nih.gov The formation of this metabolite can be completely inhibited by ketoconazole (B1673606), a known CYP3A4 inhibitor. nih.gov
Pharmacokinetic Modeling Approaches for Hydroxyquinidine Compounds
Pharmacokinetic modeling is a valuable tool for understanding and predicting the ADME of drugs and their metabolites. For quinidine and its metabolites like hydroxyquinidine, various modeling approaches have been employed.
Physiologically-based pharmacokinetic (PBPK) models have been developed to simulate the complex interplay of factors affecting quinidine and 3-hydroxyquinidine disposition. nih.govnih.gov These models can incorporate parameters for efflux transport by P-glycoprotein (P-gp) and metabolic transformation by CYP3A4. nih.govnih.gov A parent-metabolite PBPK model for quinidine and 3-hydroxyquinidine has been successfully used to describe their pharmacokinetic profiles after both intravenous and oral administration. nih.gov
Compartmental models have also been utilized to describe the plasma concentration-time data. A two-compartment model for quinidine and a one-compartment model for each of its metabolites, including 3-hydroxyquinidine, have been found to adequately describe the data from both intravenous infusion and multiple oral doses. nih.govdrugbank.com
These modeling efforts are essential for predicting drug-drug interactions and for optimizing dosing regimens in various patient populations. nih.govmdpi.com
Data Tables
Table 1: Pharmacokinetic Parameters of Hydroxyquinidine
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | 1 - 1.2 hours | nih.gov |
| Steady-State Volume of Distribution (Vss) | 6.82 ± 1.85 L/kg | nih.gov |
| Elimination Half-Life | 6.7 - 11.3 hours | nih.gov |
| Renal Clearance | ~50% of Total Body Clearance | nih.gov |
Table 2: In Vitro Enzyme Kinetics for 3-Hydroxyquinidine Formation
| Parameter | Value | Reference |
| Vmax | 74.4 nmol/mg/h | nih.gov |
| Km | 74.2 µM | nih.gov |
Compartmental and Non-Compartmental Analysis
Pharmacokinetic analysis of a compound like this compound can be approached through two primary methodologies: non-compartmental analysis (NCA) and compartmental analysis. These methods provide distinct yet complementary insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Non-Compartmental Analysis (NCA) is a model-independent approach that makes minimal assumptions about the underlying physiological processes governing a drug's disposition allucent.com. It relies on algebraic equations to derive key pharmacokinetic parameters directly from the observed plasma concentration-time data allucent.com. This method is valued for its simplicity, robustness, and efficiency, making it particularly useful in early drug development . The primary parameters calculated via NCA provide a holistic view of the drug's exposure and persistence in the body .
Key parameters typically derived from NCA include:
Maximum Concentration (Cmax): The highest observed concentration of the drug in the plasma.
Time of Maximum Concentration (Tmax): The time at which Cmax is reached.
Area Under the Curve (AUC): A measure of the total systemic exposure to the drug over time .
Clearance (CL): The rate at which a drug is removed from the body .
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma .
Terminal Half-life (t½): The time required for the drug's plasma concentration to decrease by half during the terminal elimination phase.
Compartmental Analysis , in contrast, uses mathematical models to describe the body as a series of interconnected, kinetically distinct compartments, such as blood, organs, and other tissues allucent.com. By fitting concentration-time data to these models using techniques like nonlinear regression, this method can describe the rates of drug transfer between compartments. This approach can offer more detailed insights into a drug's distribution and elimination dynamics but relies on assumptions about the model structure allucent.com. For a compound like hydroxyquinidine, which is related to quinidine, its plasma concentration decline is often described as bi-exponential, suggesting a two-compartment model may be appropriate to characterize its distribution and elimination phases nih.gov.
Table 1: Comparison of Pharmacokinetic Analysis Methods
| Feature | Non-Compartmental Analysis (NCA) | Compartmental Analysis |
|---|---|---|
| Underlying Principle | Model-independent; uses algebraic equations (trapezoidal rule for AUC) allucent.com. | Model-dependent; represents the body as interconnected compartments allucent.com. |
| Assumptions | Minimal assumptions about drug distribution and elimination patterns . | Assumes drug kinetics follow a specific compartmental model (e.g., one- or two-compartment). |
| Complexity | Less complex, faster to implement allucent.com. | More complex, requires model development and validation. |
| Key Outputs | Cmax, Tmax, AUC, CL, Vd, t½ allucent.com. | Rate constants for absorption, distribution, and elimination; micro-constants (e.g., k12, k21). |
| Primary Use | Standard for bioequivalence studies and early development for parameter estimation . | Provides mechanistic insights into drug disposition and simulates concentrations in different tissues. |
Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation
Physiologically-based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the ADME of drugs by integrating their physicochemical properties with known physiological and anatomical information researchgate.net. PBPK models represent the body as a series of compartments corresponding to real organs and tissues, interconnected by blood flow core.ac.uk. This "bottom-up" methodology can predict drug concentrations in various tissues and has proven useful for predicting complex drug-drug interaction scenarios researchgate.netnih.gov.
For quinidine and its primary metabolite, 3-hydroxyquinidine, a comprehensive PBPK parent-metabolite model has been developed researchgate.netnih.gov. This model mechanistically assesses the ADME processes for both compounds nih.gov. The model for the parent drug, quinidine, incorporates efflux transport by P-glycoprotein (P-gp) and metabolic conversion to 3-hydroxyquinidine, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme nih.govnih.gov. The subsequent model for the 3-hydroxyquinidine metabolite includes its further metabolism by CYP3A4 as well as an additional unspecific hepatic clearance pathway researchgate.netnih.gov. Such models have demonstrated high predictive accuracy, with over 90% of predicted pharmacokinetic parameters falling within a two-fold range of observed values from preclinical and theoretical data researchgate.netnih.gov.
A fundamental strength of PBPK modeling is its ability to integrate data from in vitro experiments to predict in vivo pharmacokinetics, a process known as in vitro-to-in vivo extrapolation (IVIVE) nih.govmdpi.com. This allows for the mechanistic simulation of how a drug will behave in a biological system before extensive in vivo testing.
For the quinidine/3-hydroxyquinidine PBPK model, various in vitro data points are essential inputs:
Physicochemical Properties: Parameters such as pKa, LogP, protein binding, and blood-to-plasma partition coefficients are foundational inputs medsci.org.
Metabolism Kinetics: Data from human liver microsomes or recombinant enzymes are used to determine metabolic pathways complexgenerics.org. For instance, the Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax) describing the CYP3A4-mediated formation of 3-hydroxyquinidine from quinidine are critical parameters integrated into the model researchgate.net.
Transporter Kinetics: In vitro systems using overexpressing cell lines help quantify the activity of transporters like P-gp complexgenerics.org. The model for quinidine incorporates data on P-gp-mediated efflux, which is a key determinant of its absorption and bioavailability nih.govnih.gov. Inhibition constants (Ki) from in vitro assays are also used to predict drug-drug interactions involving these transporters nih.gov.
Table 2: Types of In Vitro Data Used in PBPK Models for Hydroxyquinidine
| Data Category | In Vitro System | Parameters Derived | Relevance to PBPK Model |
|---|---|---|---|
| Metabolism | Hepatocytes, Liver Microsomes | Vmax, Km, Intrinsic Clearance | Defines the rate and capacity of metabolic conversion (e.g., quinidine to 3-hydroxyquinidine via CYP3A4) complexgenerics.orgresearchgate.net. |
| Transport | Overexpressing Cell Lines (e.g., Caco-2) | Efflux Ratios, Km, Jmax, Ki | Quantifies the impact of transporters like P-gp on intestinal absorption and renal excretion nih.govnih.gov. |
| Permeability | Artificial Membranes, Cell Monolayers | Permeability Coefficient (Papp) | Predicts the rate of passive diffusion across biological membranes, like the intestinal wall nih.gov. |
| Binding | Plasma, Microsomes | Fraction Unbound (fu) | Determines the concentration of free drug available for transport, metabolism, and pharmacological activity researchgate.net. |
The model predicts the following primary metabolic events:
Formation of 3-Hydroxyquinidine: The transformation of quinidine into its main metabolite, 3-hydroxyquinidine, is attributed predominantly to metabolism by the CYP3A4 enzyme nih.govnih.gov. This process is a major component of quinidine's first-pass metabolism nih.gov.
Metabolism of 3-Hydroxyquinidine: The 3-hydroxyquinidine metabolite is not inert and undergoes further biotransformation. The PBPK model incorporates its subsequent metabolism, also mediated by CYP3A4, as well as an additional non-specific hepatic clearance process, which acts as a surrogate for other, unspecified metabolic pathways researchgate.netnih.gov.
By simulating drug concentrations with and without the influence of specific enzymes (e.g., by modeling the presence of a CYP3A4 inhibitor), these models can quantitatively predict what percentage of the drug's total clearance is dependent on a particular pathway medsci.org. The model simulations for quinidine show that the total fraction of a dose metabolized by CYP3A4 varies, which may be due to the saturation of P-gp at the intestinal barrier, leading to different levels of first-pass metabolism researchgate.net.
Bioavailability Research Concepts for Hydroxyquinidine (excluding human trials)
Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical pharmacokinetic property. For orally administered drugs like hydroxyquinidine, bioavailability is governed by a series of processes including dissolution, absorption across the gut wall, and first-pass metabolism nih.gov. Preclinical and theoretical models are crucial for understanding the factors that control these processes.
Factors Influencing Bioavailability (e.g., pH, food interactions, formulation) in Preclinical/Theoretical Models
Several key factors can influence the oral bioavailability of a compound, and their effects can be explored using preclinical and theoretical models.
pH: The pH of the gastrointestinal tract has a profound impact on the bioavailability of ionizable drugs patsnap.com. Quinidine and its derivatives are weak bases, meaning their solubility is highly pH-dependent wuxiapptec.com. In the acidic environment of the stomach, weakly basic compounds are more ionized and exhibit higher solubility, which is a prerequisite for absorption wuxiapptec.comuomustansiriyah.edu.iq. Conversely, in the more alkaline environment of the small intestine, solubility may decrease, but the higher proportion of the un-ionized form can facilitate passive diffusion across cell membranes patsnap.comnih.gov. Furthermore, the functional activity of efflux transporters like P-gp, which actively pump drugs out of intestinal cells and limit absorption, can also be pH-dependent nih.gov. In situ studies with quinidine have shown that P-gp efflux activity is influenced by luminal pH nih.gov.
Food Interactions: The presence of food can alter gastrointestinal physiology, affecting gastric emptying time, pH, and bile secretion, all of which can influence drug bioavailability nih.govuomustansiriyah.edu.iq. For poorly soluble, lipophilic compounds, administration with a high-fat meal can significantly enhance absorption by increasing solubilization through the action of bile salts wuxiapptec.com. While specific preclinical studies on food effects with hydroxyquinidine are not detailed, theoretical models for weakly basic drugs suggest that food could alter bioavailability by changing gastric pH or transit time uomustansiriyah.edu.iq.
Formulation: The formulation of a drug product is a critical determinant of its bioavailability wuxiapptec.com. Different strategies can be employed in preclinical studies to optimize formulations for poorly soluble compounds altasciences.com.
Salt Form: Using different salt forms (e.g., gluconate vs. sulfate) can alter a drug's physicochemical properties, such as solubility and dissolution rate, which directly impacts absorption mdpi.com.
Particle Size Reduction: Techniques like creating nanocrystalline formulations can dramatically increase the surface area of a drug, leading to faster dissolution and improved absorption, particularly for compounds whose absorption is limited by dissolution rate stjohns.edu.
Excipients: The use of lipid-based excipients or surfactants can improve the solubilization of hydrophobic drugs in the gastrointestinal tract, thereby enhancing their bioavailability wuxiapptec.comresearchgate.net.
Table 3: Preclinical/Theoretical Factors Affecting Hydroxyquinidine Bioavailability
| Factor | Mechanism of Influence | Theoretical Impact on Hydroxyquinidine |
|---|---|---|
| Gastrointestinal pH | Affects solubility and the ratio of ionized to un-ionized drug forms patsnap.com. Influences activity of pH-dependent transporters like P-gp nih.gov. | Higher solubility in acidic gastric pH may improve dissolution; absorption in the intestine depends on the balance between solubility and permeability wuxiapptec.com. |
| Food | Can alter gastric pH, delay gastric emptying, and increase bile secretion uomustansiriyah.edu.iq. | A high-fat meal could theoretically increase absorption by enhancing solubilization, a common effect for lipophilic drugs wuxiapptec.com. |
| Formulation (Salt Selection) | Different salts have varying dissolution rates and solubility profiles mdpi.com. | Gluconate salt may have different dissolution characteristics compared to sulfate, potentially leading to slower or less complete absorption nih.gov. |
| Formulation (Particle Size) | Smaller particles increase surface area, enhancing the dissolution rate for poorly soluble drugs (BCS Class II/IV) stjohns.edu. | Nanosuspension or micronization could potentially increase the rate and extent of absorption by overcoming dissolution limitations stjohns.edu. |
Comparative Bioavailability Studies of this compound with other Salts (Theoretical/Analytical)
Preclinical and analytical studies comparing different salt forms of a drug are essential for selecting an optimal candidate for development. Research on quinidine has compared the bioavailability of various formulations, including sulfate, gluconate, and polygalacturonate salts nih.gov.
One study directly compared two gluconate formulations against eight sulfate formulations and one polygalacturonate formulation nih.gov. The findings revealed that one of the quinidine gluconate products resulted in a significantly lower area under the curve (AUC) compared to the reference quinidine sulfate formulation nih.gov. This particular gluconate formulation also demonstrated a lower peak concentration (Cmax) and a longer time to reach peak concentration (tmax), characteristics often associated with sustained-release products nih.gov.
These analytical differences suggest that the gluconate salt, or the specific formulation in which it was prepared, led to a slower and potentially less complete absorption process compared to the sulfate salt. The theoretical basis for such differences lies in the physicochemical properties imparted by the salt form and the excipients used. Slower dissolution of the gluconate salt formulation in the gastrointestinal fluid is a likely explanation for the observed sustained-release profile nih.gov.
| Dissolution Rate | Faster (implied) | Slower | Slower dissolution of the active pharmaceutical ingredient from the dosage form is the primary mechanism for delayed and reduced peak absorption nih.gov. |
Principles of Drug-Drug Interaction Research at the Molecular Level
The study of drug-drug interactions (DDIs) at the molecular level is fundamental to predicting and understanding how co-administered therapeutic agents can alter each other's pharmacokinetic profiles. These interactions primarily occur through two key mechanisms: the modulation of drug-metabolizing enzymes and the interference with drug transporters. nih.govresearchgate.net Drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily, are responsible for the biotransformation of drugs into metabolites, which facilitates their elimination. nih.gov Inhibition of these enzymes can lead to increased plasma concentrations of a co-administered drug, while induction can decrease its concentration. youtube.comsps.nhs.uk Similarly, drug transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump drugs out of cells, affecting their absorption, distribution, and excretion. mdpi.comresearchgate.net Inhibition of these transporters can increase a drug's bioavailability and tissue penetration. researchgate.net Preclinical and theoretical modeling of these interactions is crucial for anticipating clinically significant DDIs. nih.govscience.gov
Inhibition and Induction of Drug-Metabolizing Enzymes by Hydroxyquinidine
Research into the pharmacokinetic properties of this compound focuses significantly on the effects of its active moiety, quinidine, and its primary metabolite, 3-hydroxyquinidine, on drug-metabolizing enzymes. The compound is a well-established perpetrator of drug-drug interactions, primarily through the potent inhibition of specific cytochrome P450 enzymes. nih.gov
Inhibition of CYP Enzymes:
Quinidine is recognized as a potent and selective inhibitor of CYP2D6. nih.govnih.govcambridgemedchemconsulting.com This inhibitory action is a cornerstone of its DDI profile and is so pronounced that quinidine is often used as a probe inhibitor in clinical DDI studies to assess the CYP2D6 pathway for other drugs. nih.govnih.gov The inhibition of CYP2D6 can transform individuals who are genetically extensive metabolizers of CYP2D6 substrates into phenotypically poor metabolizers, potentially increasing the plasma concentrations and effects of co-administered drugs that rely on this metabolic pathway. nih.gov
In addition to its profound effect on CYP2D6, quinidine also interacts with CYP3A4, the most abundant CYP enzyme in the human liver. drugbank.comdeakin.edu.au Quinidine itself is a substrate for CYP3A4, which metabolizes it to 3-hydroxyquinidine. nih.govdrugbank.com This relationship means that quinidine's own clearance can be affected by other drugs that inhibit or induce CYP3A4. nih.gov Furthermore, quinidine can act as a modulator of CYP3A4 activity in a complex manner. For instance, studies have shown that quinidine can stimulate the CYP3A4-mediated 5-hydroxylation of diclofenac, increasing the metabolite's formation rate significantly. researchgate.net This suggests that both compounds can occupy the CYP3A4 active site simultaneously, leading to an atypical kinetic interaction. researchgate.net
| Enzyme | Effect of Quinidine/Hydroxyquinidine | Mechanism/Comment | Reference |
|---|---|---|---|
| CYP2D6 | Potent Inhibition | Quinidine is a classic probe inhibitor for CYP2D6, significantly reducing the metabolism of CYP2D6 substrates. | nih.govnih.govnih.gov |
| CYP3A4 | Substrate and Modulator | Metabolized by CYP3A4 to 3-hydroxyquinidine. Can also stimulate the metabolism of certain other CYP3A4 substrates like diclofenac. | nih.govdrugbank.comresearchgate.net |
Induction of Drug-Metabolizing Enzymes:
The potential for hydroxyquinidine to induce drug-metabolizing enzymes appears limited. Enzyme induction is a process where a drug increases the synthesis of enzyme proteins, leading to faster metabolism of itself or other drugs. nih.govyoutube.com Studies on related nitrogen heterocyclic compounds, such as quinoline (B57606) and isoquinoline, have shown selective induction of phase II drug-metabolizing enzymes like UDP-glucuronosyltransferases and glutathione S-transferases. nih.gov However, the same research noted that the addition of bulky ring substituents, as seen in the structure of quinine (B1679958) (a diastereomer of quinidine), reduced this induction response. nih.gov This suggests that the complex structure of quinidine and its derivatives may hinder significant interaction with the nuclear receptors (e.g., PXR, AhR) that typically mediate enzyme induction. nih.gov
Modulation of Drug Transporters (e.g., P-gp)
This compound, through its active quinidine moiety, significantly modulates the function of key drug transporters, most notably P-glycoprotein (P-gp). nih.gov P-gp is an efflux transporter extensively expressed in critical pharmacokinetic barriers such as the intestines, blood-brain barrier, and kidneys, where it actively removes a wide range of substrates from cells. mdpi.comnih.gov
Quinidine is a potent inhibitor of P-gp. nih.govahajournals.org By inhibiting P-gp in the intestinal wall, quinidine can increase the absorption and bioavailability of co-administered drugs that are P-gp substrates. researchgate.netnih.gov For example, the well-documented interaction between digoxin (B3395198) and quinidine is largely explained by P-gp inhibition; quinidine reduces the P-gp-mediated efflux of digoxin in both the intestines and the kidneys, leading to a significant increase in serum digoxin concentrations. ahajournals.org
In addition to being an inhibitor, quinidine has also been identified as a substrate of P-gp. ahajournals.org This means that P-gp actively transports quinidine, which can limit its own distribution, for instance, across the blood-brain barrier. ahajournals.org This dual role as both an inhibitor and a substrate creates complex interaction scenarios that are a focus of pharmacokinetic modeling. nih.gov The inhibition of P-gp by quinidine has been shown to increase the plasma concentrations of orally administered P-gp substrates, demonstrating its clinical relevance in modulating drug transport. nih.gov
| Transporter | Effect of Quinidine/Hydroxyquinidine | Mechanism/Comment | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp/MDR1) | Potent Inhibition | Inhibits P-gp-mediated efflux, which can increase the bioavailability and decrease the clearance of P-gp substrates (e.g., digoxin, fentanyl). | researchgate.netnih.govahajournals.orgnih.gov |
| P-glycoprotein (P-gp/MDR1) | Substrate | Quinidine is actively transported by P-gp, which affects its own distribution and disposition. | nih.govahajournals.org |
Pharmaceutical Formulation Research Principles for Hydroxyquinidine Gluconate
Formulation Design Space and Optimization Strategiesamericanpharmaceuticalreview.comwisdomlib.org
The development of a robust formulation for Hydroxyquinidine Gluconate would be guided by the principles of Quality by Design (QbD). americanpharmaceuticalreview.comijpab.com This systematic approach emphasizes a thorough understanding of the product and process to ensure final product quality. nih.gov It begins with defining a Quality Target Product Profile (QTPP), which outlines the desired characteristics of the final drug product, such as the dosage form, stability, and release profile. wisdomlib.orgijpab.com
From the QTPP, Critical Quality Attributes (CQAs) are identified. These are the physical, chemical, and biological attributes that must be controlled to ensure the desired product quality. americanpharmaceuticalreview.com For this compound, CQAs would likely include purity, assay, content uniformity, dissolution rate, and stability. The next step involves identifying the Critical Material Attributes (CMAs) of the drug substance and excipients, and the Critical Process Parameters (CPPs) of the manufacturing process that can impact these CQAs. americanpharmaceuticalreview.com
The "design space" is then established through systematic experimentation, often using Design of Experiments (DoE). wisdomlib.org This multidimensional combination of input variables (e.g., excipient concentrations) and process parameters has been demonstrated to provide an assurance of quality. americanpharmaceuticalreview.com Operating within this design space ensures that the process consistently produces a product meeting its QTPP. Optimization strategies would involve adjusting formulation components and process parameters within this defined space to achieve the most desirable product characteristics. pharmtech.comresearchgate.net
Below is a hypothetical Quality Target Product Profile for an oral tablet formulation of this compound.
Interactive Data Table: Hypothetical Quality Target Product Profile (QTPP) for this compound Oral Tablet| QTPP Element | Target | Justification |
|---|---|---|
| Dosage Form | Immediate Release Tablet | Conventional and widely accepted dosage form. |
| Route of Administration | Oral | Patient convenience. |
| Strength | To be determined | Based on clinical efficacy. |
| Stability | Minimum 24-month shelf life under defined storage conditions | Ensures product quality over its shelf life. |
| Identity | Conforms to this compound | Ensures patient receives the correct active ingredient. |
| Assay (Content) | 95.0% - 105.0% of label claim | Ensures correct dosage and potency. |
| Content Uniformity | Meets USP/Ph. Eur. requirements | Guarantees consistent dosage in each tablet. |
| Dissolution | >80% released in 30 minutes | Aims for rapid drug release for absorption. |
| Purity/Impurities | Specific limits on known and unknown degradation products | Ensures safety of the product. |
Theoretical Approaches to Enhance Delivery and Stabilitypexacy.compexacy.com
Enhancing the delivery and stability of this compound involves a variety of theoretical and practical strategies aimed at overcoming potential challenges such as poor solubility or degradation. oup.comijsrem.com The stability of the active pharmaceutical ingredient (API) is a primary criterion in the rational design of a dosage form. acs.org
One key approach is the use of nanotechnology-based drug delivery systems. pexacy.comnih.gov Encapsulating this compound in nanocarriers like polymeric nanoparticles or liposomes could protect the drug from degradation in the gastrointestinal tract and potentially enhance its absorption and bioavailability. pexacy.comnih.govresearchgate.net These systems can be engineered for controlled or targeted release. pexacy.com
Chemical modification, such as creating a prodrug, is another strategy. This involves attaching a promoiety to the active molecule, which is cleaved in vivo to release the parent drug. This can be used to improve solubility, permeability, or stability.
Solid-state modification is also a critical tool. Creating solid dispersions of this compound in a polymer matrix can enhance the dissolution rate and bioavailability of poorly soluble compounds by presenting the drug in an amorphous, higher-energy state.
Finally, the selection of appropriate stabilizing excipients is fundamental. Antioxidants could be included to prevent oxidative degradation, while buffering agents could maintain a pH environment that confers maximum stability to the drug molecule within the formulation.
Advanced Crystallization Research for Active Pharmaceutical Ingredients (APIs)syrris.commicroporetech.com
Crystallization is a critical step in the manufacturing of most APIs, as it serves as both a purification method and the means to isolate the drug substance in its desired solid form. syrris.comuniversityofgalway.ie Advances in crystallization technology offer greater control over the physical properties of the API, which directly impact the performance and manufacturability of the final drug product. syrris.com
Continuous crystallization is a modern approach that offers significant advantages over traditional batch processes, including improved consistency and quality of the final product. acs.orgwisdomlib.orgacs.org Continuous systems, such as mixed-suspension, mixed-product removal (MSMPR) crystallizers, allow for steady-state operation, which can lead to a more uniform particle size distribution and consistent polymorphic form. acs.orgrsc.org This level of control is crucial for ensuring batch-to-batch reproducibility. acs.org
Other advanced techniques include anti-solvent crystallization, where the addition of a solvent in which the API is insoluble induces precipitation, and evaporation crystallization. microporetech.com The choice of method depends on the physicochemical properties of the API, such as its solubility profile. syrris.com
Interactive Data Table: Comparison of Crystallization Techniques
| Crystallization Technique | Principle | Potential Advantages for an API like this compound |
|---|---|---|
| Cooling Crystallization | Supersaturation is achieved by cooling a saturated solution of the API. | Simple, widely used, and cost-effective. |
| Anti-solvent Crystallization | An anti-solvent (in which the API is insoluble) is added to a solution of the API to induce precipitation. microporetech.com | Allows for control over particle size; useful for heat-sensitive compounds. |
| Evaporation Crystallization | The solvent is slowly evaporated from the solution, leading to supersaturation and crystal formation. syrris.com | Can produce high-quality crystals; suitable for compounds whose solubility is not strongly temperature-dependent. |
| Continuous Crystallization | Reactants are continuously fed into the crystallizer, and the product is continuously removed, maintaining a steady state. syrris.comdrreddys.com | High consistency in product quality, improved efficiency, and better process control. acs.org |
Control of Crystal Morphology and Polymorphismuniversityofgalway.ieresearchgate.net
The solid-state properties of an API are of paramount importance. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. researchgate.net Different polymorphs of the same drug can exhibit distinct physicochemical properties, including solubility, melting point, and stability. europeanpharmaceuticalreview.comphmethods.net This can significantly impact the drug's bioavailability and the stability of the drug product. universityofgalway.ieardena.com Therefore, comprehensive polymorph screening is an essential part of early drug development to identify all possible crystalline forms and select the most thermodynamically stable one for development. europeanpharmaceuticalreview.comcriver.cominternational-pharma.com
Crystal habit, or the external morphology of a crystal, is another critical attribute. crystallizationsystems.com The shape of the crystals (e.g., needles, plates, or equant) can dramatically affect the bulk properties of the API, such as flowability, compressibility, and dissolution rate. universityofgalway.ienih.govrsc.orgbohrium.comresearchgate.net For instance, needle-shaped crystals often exhibit poor flow and compaction properties, which can pose significant challenges during tablet manufacturing. universityofgalway.ie Crystal habit can be controlled by modifying crystallization conditions such as the choice of solvent, the rate of cooling, and the use of additives. nih.gov
Co-crystallization as a Formulation Toolnih.govijsrtjournal.com
Pharmaceutical co-crystals are crystalline structures composed of two or more different molecules, typically the API and a pharmaceutically acceptable co-former, in the same crystal lattice. Co-crystallization has emerged as a powerful technique to enhance the physicochemical properties of an API without altering its chemical structure. oup.comijsrem.comnih.gov
For an API like this compound, co-crystallization could be a valuable strategy to improve properties such as solubility, dissolution rate, and stability. nih.govnih.gov By selecting an appropriate co-former, it is possible to create a new solid form with more desirable characteristics than the parent API. For example, if this compound has low aqueous solubility, forming a co-crystal with a highly soluble co-former could significantly enhance its dissolution.
Co-crystal screening methods are employed to identify suitable co-formers. acs.orgnih.gov These methods include liquid-assisted grinding, slurry conversion, and solution evaporation techniques. nih.govresearchgate.net A solubility-based approach can also be used, where the solubility of the API and co-former mixtures are measured to identify potential co-crystal formation. crystallizationsystems.com
Scale-Up Considerations in Crystallization Processes
Scaling up a crystallization process from the laboratory to industrial production presents numerous challenges. syrris.com The primary goal is to ensure that the API produced at a large scale has the same critical quality attributes (polymorphic form, crystal habit, particle size distribution, purity) as the material produced at the lab scale. arborpharmchem.com
Key considerations during scale-up include:
Mixing and Mass Transfer: The hydrodynamics within a large-scale crystallizer are significantly different from a small lab flask. Inadequate mixing can lead to localized supersaturation, resulting in uncontrolled nucleation and a broad particle size distribution.
Heat Transfer: Removing heat from an exothermic crystallization process is more challenging in large vessels. Poor heat transfer can lead to temperature gradients, affecting solubility and potentially leading to the formation of undesired polymorphs.
Process Control: Maintaining tight control over critical process parameters such as temperature, cooling rate, and anti-solvent addition rate is crucial for reproducibility. mt.com
Computational fluid dynamics (CFD) and process analytical technology (PAT) are increasingly used to understand and control crystallization processes during scale-up, helping to ensure a robust and reproducible manufacturing process. drreddys.com
Excipient Compatibility and Stability Studies (General Principles)acdlabs.comasianjpr.com
Excipients are essential components of most pharmaceutical dosage forms, but they can also interact with the API, potentially leading to degradation and compromising the quality of the drug product. acdlabs.com Therefore, excipient compatibility studies are a critical part of pre-formulation work. acs.org
The purpose of these studies is to screen for potential physical and chemical incompatibilities between the API and the chosen excipients. acs.org Samples of the API are mixed with individual excipients (typically in binary blends) and stored under accelerated stability conditions (e.g., elevated temperature and humidity). sgs.com These samples are then analyzed at various time points for the appearance of degradation products or physical changes. acdlabs.comasianjpr.com
Forced degradation, or stress testing, is an integral part of these studies. asianjpr.comnelsonlabs.comnih.gov The API is subjected to harsh conditions such as strong acid, base, oxidation, heat, and light to identify its likely degradation pathways and products. acdlabs.comsgs.comnelsonlabs.com This information is crucial for developing stability-indicating analytical methods that can separate the API from all potential degradation products. nih.gov
The table below outlines common excipients and potential incompatibilities that would need to be investigated for a molecule like this compound.
Interactive Data Table: General Excipient Compatibility Considerations| Excipient Class | Examples | Potential Incompatibilities | Analytical Techniques for Detection |
|---|---|---|---|
| Fillers/Diluents | Lactose (B1674315), Microcrystalline Cellulose (B213188) (MCC), Dibasic Calcium Phosphate | Maillard reaction with lactose (if API has a primary/secondary amine). Adsorption or degradation on the surface of MCC. pH-related degradation with acidic or basic excipients. | HPLC for degradants, DSC for thermal events, FTIR for chemical interaction. |
| Binders | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Potential for PVP to contain reactive peroxides leading to oxidation. | HPLC for oxidative degradants, Peroxide value testing for excipient. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | High moisture content can promote hydrolysis. Potential for interaction with ionic disintegrants. | HPLC for hydrolytic degradants, Karl Fischer titration for moisture. |
| Lubricants | Magnesium Stearate, Stearic Acid | Can be alkaline, potentially causing degradation of base-labile drugs. Can form films on particles, affecting dissolution. | HPLC for degradants, Dissolution testing. |
| Glidants | Colloidal Silicon Dioxide | Can be acidic and highly adsorptive, potentially causing degradation. | HPLC for degradants, Surface area analysis. |
Investigation of Excipient Interactions with this compound
The selection of appropriate excipients is a critical step in the development of a stable and effective dosage form for this compound. Drug-excipient compatibility studies are essential to identify potential physical and chemical interactions that could compromise the quality, stability, and performance of the final product. sjf.edu These studies are typically conducted during the pre-formulation stage and involve exposing the active pharmaceutical ingredient (API) to various excipients under accelerated conditions, such as elevated temperature and humidity. nih.govweebly.com
Physical interactions, while sometimes beneficial for properties like solubility, can also be detrimental. sjf.edu For a compound like this compound, potential physical incompatibilities could involve adsorption onto the surface of insoluble excipients or changes in crystal structure upon contact with certain polymers. Chemical interactions are more severe as they involve the degradation of the API, leading to a loss of potency and the potential formation of toxic byproducts. sjf.edu Given the structure of this compound, which contains ester and amine functionalities, it is susceptible to reactions such as hydrolysis and oxidation.
Common analytical techniques employed to detect these interactions include:
Differential Scanning Calorimetry (DSC): This thermal analysis technique can detect interactions by observing changes in the melting point, appearance of new peaks, or variations in the enthalpy of melting of the drug-excipient mixture compared to the individual components. sjf.edu
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify chemical interactions by detecting shifts or the disappearance of characteristic peaks corresponding to the functional groups of this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for quantifying the degradation of the API and detecting the formation of new impurities when the drug is stored with various excipients. nih.gov
While specific compatibility studies for this compound are not extensively detailed in publicly available literature, general principles suggest careful screening of common excipients is necessary. Reactive impurities within excipients, such as peroxides in povidone and polyethylene (B3416737) glycols (PEGs), can initiate oxidative degradation. weebly.com Similarly, the presence of moisture in hygroscopic excipients like starch or microcrystalline cellulose could facilitate hydrolytic degradation.
| Excipient Category | Potential Interaction | Screening Method |
|---|---|---|
| Fillers (e.g., Lactose) | Maillard reaction (if the drug is a primary/secondary amine and the filler is a reducing sugar). | HPLC, Visual (discoloration) |
| Binders (e.g., Povidone) | Oxidative degradation due to peroxide impurities. | HPLC for degradants |
| Lubricants (e.g., Magnesium Stearate) | Potential for ionic interactions with the drug salt. | DSC, FTIR |
| Polymers (e.g., HPMC) | Physical adsorption or complexation. | Dissolution testing, FTIR |
Chemical and Physical Stability Research of Formulated Compounds
The chemical and physical stability of a formulated drug product is paramount to ensure its safety, efficacy, and quality throughout its shelf life. iipseries.org Stability studies for this compound formulations are designed to evaluate how environmental factors such as temperature, humidity, and light affect the product over time. nih.gov These studies are essential for determining appropriate storage conditions and defining the product's expiration date. iipseries.org
Chemical Stability research focuses on preventing the degradation of the this compound molecule. Key degradation pathways to investigate include:
Hydrolysis: The ester functional group in the quinidine (B1679956) moiety is susceptible to hydrolysis, particularly at non-optimal pH levels or in the presence of moisture. iipseries.org
Oxidation: The molecule may be sensitive to oxidative degradation, which can be catalyzed by light, heat, or trace metal ions, as well as reactive impurities from excipients. nih.gov
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions. Photostability studies are crucial to determine if the product requires light-resistant packaging.
Physical Stability pertains to the consistency of the physical attributes of the dosage form. nih.gov For a solid oral dosage form of this compound, this includes:
Appearance: Changes in color, odor, or the presence of visible microbial growth.
Physical Properties: For tablets, this includes monitoring hardness, friability, and disintegration time.
Polymorphism: Changes in the crystalline form of the drug can impact its solubility and bioavailability. Techniques like X-ray Powder Diffraction (XRPD) and DSC are used to monitor the solid-state stability.
Dissolution Profile: The rate at which the drug is released from the dosage form must remain consistent over time to ensure reliable therapeutic performance.
Forced degradation studies are often performed, where the formulation is subjected to extreme stress conditions (e.g., high temperature, strong acid/base, oxidizing agents) to rapidly identify potential degradation products and establish stability-indicating analytical methods. iipseries.org
| Stability Type | Factor | Potential Impact | Analytical Evaluation |
|---|---|---|---|
| Chemical | Temperature | Accelerates hydrolysis and oxidation. | HPLC (Assay, Impurities) |
| Chemical | pH | Affects ionization and rate of hydrolysis. | HPLC, pH measurement |
| Chemical | Light | Can induce photodegradation. | HPLC (under controlled light exposure) |
| Physical | Humidity | Moisture sorption can affect tablet hardness and promote chemical degradation. | Friability, Hardness, Water Content |
| Physical | Polymorphism | Changes in crystal form can alter dissolution and bioavailability. | XRPD, DSC |
Controlled and Modified Release System Research
Theoretical Mechanisms for Sustained Release Formulations
Sustained-release formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period with minimum side effects. For this compound, this approach can improve patient compliance and provide more stable therapeutic effects. The most common mechanisms for oral sustained-release dosage forms, particularly hydrophilic matrix tablets, involve a combination of diffusion, swelling, and erosion. researchgate.netresearchgate.net
Diffusion: When the formulation comes into contact with gastrointestinal fluids, the drug dissolves and diffuses outwards through a polymer matrix or a rate-controlling membrane. In a hydrophilic matrix system, water penetrates the tablet, dissolving the drug, which then diffuses out through the hydrated gel layer. The release rate is governed by Fick's law of diffusion. nlc-bnc.ca
Swelling: Hydrophilic polymers, such as Hydroxypropyl Methylcellulose (HPMC), absorb water and swell, forming a viscous gel layer on the surface of the tablet. researchgate.net This gel layer acts as a barrier to further water penetration and controls the diffusion of the dissolved drug. The thickness and viscosity of this gel layer are critical in modulating the drug release rate. pharmtech.com
Erosion: The outermost hydrated layer of the polymer matrix gradually dissolves or erodes over time. researchgate.net For poorly soluble drugs, erosion is a primary release mechanism, as the drug is released as the matrix disappears. pharmtech.com For soluble drugs like this compound, release is typically a hybrid mechanism involving both diffusion through the gel layer and erosion of the matrix surface. researchgate.net
Impact of Formulation on Release Kinetics (Excluding Human Data)
The in-vitro release kinetics of this compound from a sustained-release formulation are heavily influenced by the choice and concentration of excipients, particularly the rate-controlling polymer. pharmtech.com By manipulating formulation variables, the drug release profile can be tailored to achieve a desired therapeutic outcome.
Key Formulation Factors Affecting Release Kinetics:
Polymer Type and Viscosity: The viscosity grade of the hydrophilic polymer (e.g., HPMC) is a dominant factor. pharmtech.com Higher viscosity grades form a more robust gel layer, which increases the diffusional path length for the drug, thereby slowing down the release rate. researchgate.net
Polymer Concentration: Increasing the concentration of the rate-controlling polymer in the matrix leads to a more tortuous and longer diffusion path for the drug molecules. This results in a slower and more prolonged drug release. sphinxsai.com
Drug Solubility and Loading: As this compound is a water-soluble salt, its release from a hydrophilic matrix is primarily diffusion-controlled. At high drug loadings, the integrity of the gel matrix can be compromised, potentially leading to a faster release rate.
Fillers and Other Excipients: The type of filler used can influence release kinetics. Soluble fillers (like lactose) can dissolve and create pores within the matrix, increasing the drug release rate. In contrast, insoluble fillers (like dicalcium phosphate) can form a non-eroding matrix skeleton, which can slow down release by increasing the tortuosity of the diffusion path.
Mathematical models such as the Higuchi, Korsmeyer-Peppas, and Zero-Order models are used to analyze in-vitro dissolution data and elucidate the primary release mechanism (e.g., Fickian diffusion, anomalous transport, or erosion-controlled). sphinxsai.com For hydrophilic matrix systems containing soluble drugs, the release often follows anomalous (non-Fickian) transport, indicating that both diffusion and polymer swelling/erosion are contributing to the release process. sphinxsai.com
| Formulation Variable | Change | Effect on Release Rate | Primary Mechanism Affected |
|---|---|---|---|
| HPMC Viscosity Grade | Low to High | Decrease | Diffusion (increased path length) |
| HPMC Concentration | Increase | Decrease | Diffusion (increased tortuosity), Swelling |
| Filler Type | Insoluble to Soluble | Increase | Diffusion (pore formation) |
| Drug:Polymer Ratio | Increase | Increase | Matrix Integrity, Diffusion |
Future Research Directions and Theoretical Applications of Hydroxyquinidine Gluconate
Computational Chemistry and In Silico Modeling
Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing innovative methods to predict chemical properties, optimize drug candidates, and understand molecular interactions with unprecedented detail. youtube.com In silico techniques, which encompass computer-aided simulations and modeling, allow researchers to investigate complex biological processes and screen vast libraries of compounds virtually, thereby accelerating the pace of research. nih.govyoutube.com
For Hydroxyquinidine Gluconate, these approaches are pivotal. One key area is the development of physiologically-based pharmacokinetic (PBPK) models. Such models can mechanistically simulate the absorption, distribution, metabolism, and excretion of a drug. A PBPK model for the parent compound, quinidine (B1679956), has already been developed and notably includes its metabolic transformation to 3-hydroxyquinidine (B22111). nih.gov This existing framework provides a robust foundation for future in silico studies focused specifically on the pharmacokinetic and pharmacodynamic properties of hydroxyquinidine itself. nih.gov
Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules, offering profound insights into how a ligand like hydroxyquinidine interacts with its biological receptor. rowan.edu This technique can elucidate the binding modes, conformational changes, and energetic profiles of the ligand-receptor complex over time. nih.govnih.gov
While specific MD simulation studies on hydroxyquinidine are not yet prevalent in the literature, the methodology holds immense theoretical potential. Future research could employ MD simulations to model the interaction of hydroxyquinidine with its primary targets, such as cardiac ion channels or proteins within the malaria parasite. By simulating these interactions at an atomic level, researchers can:
Identify the key amino acid residues involved in binding.
Determine the stability of the drug-receptor complex. mdpi.com
Understand the allosteric effects that may influence receptor function.
Compare the binding dynamics of hydroxyquinidine with its parent compound, quinidine, to delineate differences in their mechanisms of action.
These simulations would be invaluable for explaining the compound's therapeutic effects and for guiding the design of new derivatives with enhanced affinity or selectivity. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.compensoft.net By analyzing how variations in molecular properties (descriptors) affect a compound's potency or efficacy, QSAR models can predict the activity of novel, unsynthesized molecules. mdpi.comnih.gov
For hydroxyquinidine, a 3D-QSAR model could be developed using a dataset of related cinchona alkaloids and their derivatives. Such a model would be instrumental in:
Identifying the specific structural features of the hydroxyquinidine molecule that are crucial for its biological effects.
Predicting the potential activity of new, structurally similar compounds. nih.gov
Guiding the synthesis of derivatives with potentially improved therapeutic profiles.
The results of a QSAR study are often visualized using contour maps, which indicate regions where modifying the molecular structure would likely lead to an increase or decrease in activity.
| Compound | Modification | Observed Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|
| Quinidine | Parent Compound | 6.8 | 6.7 |
| Hydroxyquinidine | -OH at C3 | 7.1 | 7.0 |
| Analog A | -OCH3 at C6' | 6.5 | 6.6 |
| Analog B | -Cl at C2' | 7.3 | 7.2 |
This table represents a hypothetical dataset that could be used to build a QSAR model for quinidine derivatives. The model would correlate structural modifications with observed biological activity to predict the activity of other analogs.
Exploration of Novel Research Applications (Non-Clinical)
Beyond its role as a metabolite of a clinical drug, hydroxyquinidine presents opportunities for exploration in non-clinical research settings to better understand its fundamental properties and mechanisms.
The antimalarial properties of quinoline-containing drugs like quinine (B1679958) and quinidine are well-documented. Their primary mechanism is believed to involve the disruption of hemoglobin digestion within the parasite's food vacuole. nih.gov These compounds inhibit the polymerization of toxic heme into hemozoin, leading to a buildup of the toxic heme and subsequent parasite death. nih.govresearchgate.net
While hydroxyquinidine is expected to share this mechanism, future research can delve deeper into its specific molecular interactions. Studies on closely related synthetic stereoisomers, such as hydroxyethylapoquinidine (HEAQD), have demonstrated activity against both quinine-sensitive and quinine-tolerant strains of Plasmodium falciparum. nih.gov This suggests that subtle structural differences can influence the spectrum of activity.
Future molecular-level investigations could focus on:
Quantifying the binding affinity of hydroxyquinidine to heme and its inhibitory effect on hemozoin crystal formation.
Identifying other potential parasitic targets using techniques like photoaffinity labeling. nih.gov
Investigating its role in overcoming drug resistance mechanisms, which have been linked to genes like PfKelch13 in other antimalarials. nd.edu
| Compound | P. falciparum Strain | IC50 (nM) |
|---|---|---|
| Quinine | 3D7 (Sensitive) | 56 |
| Hydroxyethylapoquinidine (HEAQD) | Dd2 (Tolerant) | 300-700 |
| Hydroxyethylquinidine (HEQD) | Dd2 (Tolerant) | 313 |
Data adapted from a study on synthetic stereoisomers, illustrating the type of data needed for hydroxyquinidine to characterize its antimalarial profile. nih.gov
As the primary active metabolite of the antiarrhythmic drug quinidine, 3-hydroxyquinidine is known to be present during the treatment of conditions like ventricular tachycardia. nih.gov The antiarrhythmic effects of quinidine class drugs are mediated by their ability to block cardiac ion channels. However, the specificity and selectivity of hydroxyquinidine for different ion channel subtypes are not fully characterized.
Probing its interaction with a range of ion channels is a critical area for future research. This is particularly important for the human ether-à-go-go-related gene (hERG) potassium channel, as inhibition of this channel is linked to cardiotoxicity. Studies on related compounds have shown significant differences in hERG inhibition, highlighting the importance of evaluating each derivative individually. nih.gov A related compound, hydroquinidine, has also been noted for its activity as a potent ion channel blocker. nih.gov
Future non-clinical studies should aim to:
Use patch-clamp electrophysiology to determine the potency of hydroxyquinidine on various cardiac sodium (Nav), potassium (Kv), and calcium (Cav) channels.
Assess its selectivity profile compared to quinidine and other metabolites.
Utilize computational docking and MD simulations to model its binding to different ion channel pores to understand the structural basis of its selectivity. nih.gov
| Compound | hERG Channel Inhibition (IC50, µM) |
|---|---|
| Quinidine | 4 |
| Quinine | 42 |
| Hydroxyethylapoquinidine (HEAQD) | 27 |
| Hydroxyethylquinidine (HEQD) | ≥ 90 |
Data from related cinchona alkaloids showing variance in hERG channel inhibition, emphasizing the need for specific testing of hydroxyquinidine. nih.gov
Development of Advanced Research Methodologies
The future study of this compound will also benefit from the broader development of advanced research methodologies. The integration of artificial intelligence and machine learning with computational chemistry is enhancing the predictive power of in silico models. Advanced simulation platforms now allow for the early, atomistic-level assessment of chemical stability, solubility, and potential impurities, which can mitigate risks in later-stage development. schrodinger.com High-throughput virtual screening, guided by pharmacophore models and QSAR, can rapidly identify compounds with desired properties from immense databases, making the discovery process more efficient. nih.govnih.gov By leveraging these evolving computational tools, researchers can pursue a "predict-first" approach, enabling more informed, data-driven decisions in the exploration of compounds like hydroxyquinidine. schrodinger.com
Microfluidic and High-Throughput Screening for Compound Discovery
The search for novel compounds with similar or enhanced therapeutic profiles to this compound can be dramatically accelerated by modern screening technologies. Microfluidics and high-throughput screening (HTS) offer powerful platforms for rapidly assessing large libraries of chemical entities.
Microfluidics technology utilizes miniaturized systems with microchannels to manipulate minute volumes of fluids, enabling precise control over experimental conditions. nih.gov For research related to this compound, microfluidic devices could be designed to simulate physiological environments, such as cardiac tissues or hepatic metabolic systems. nih.gov This would allow for the screening of quinidine analogs for their effects on cardiac ion channels or their metabolic stability in a highly controlled and resource-efficient manner. For instance, biomimetic microfluidic chips culturing cardiac myocytes could be used to evaluate the antiarrhythmic or proarrhythmic potential of new compounds under conditions that mimic blood flow and tissue structure. nih.govnih.gov
High-Throughput Screening (HTS) automates the testing of millions of chemical compounds against specific biological targets. mdpi.com In the context of this compound, HTS assays could be developed to identify molecules that selectively modulate the same cardiac ion channels, such as the hERG potassium channel or fast sodium channels. nih.govwikipedia.orgmdpi.com This could lead to the discovery of new antiarrhythmic agents with improved safety profiles. nih.gov Furthermore, HTS can be employed to screen for compounds that either inhibit or induce the activity of cytochrome P450 enzymes responsible for quinidine metabolism, which could be developed as cotherapies to optimize therapeutic outcomes. nih.govacs.org
| Technology | Potential Application for this compound Research | Key Advantages |
| Microfluidics | Screening quinidine analogs for effects on cardiac ion channels in simulated cardiac tissue environments. | Low reagent consumption, precise environmental control, physiological relevance. nih.gov |
| High-Throughput Screening (HTS) | Identifying novel compounds with selective activity on cardiac targets or modulators of metabolic pathways. | Massive parallelism, speed, automation, discovery of novel chemotypes. mdpi.comacs.org |
Integration of Omics Technologies in Mechanistic Studies
To fully elucidate the mechanisms of action of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound.
Genomics and Transcriptomics: These technologies can identify genetic variations that influence an individual's response to this compound. For example, genomic studies could uncover single nucleotide polymorphisms (SNPs) in genes coding for cardiac ion channels or metabolic enzymes like CYP3A4, which could predict patient sensitivity or resistance.
Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cardiac cells treated with this compound could reveal changes in the expression levels of ion channels, signaling proteins, and structural components, offering deeper insights into its mechanism of action and potential off-target effects.
Metabolomics: By analyzing the global metabolic profile of cells or biofluids, metabolomics can map the biochemical pathways affected by this compound. nih.gov This could clarify its impact on cardiac energy metabolism and identify biomarkers to monitor therapeutic efficacy and toxicity. nih.gov
The combined power of these omics approaches will facilitate a more holistic understanding of how this compound functions within a complex biological system, moving beyond a single-target perspective.
Theoretical Frameworks for Predicting Compound Behavior
Advanced computational and theoretical models are becoming indispensable for predicting the behavior of drug compounds, thereby streamlining the development process and reducing late-stage failures.
Predictive Modeling of Metabolic Pathways
The metabolism of quinidine to this compound and other metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. fda.govnih.govcaymanchem.comdrugbank.com Variability in the activity of these enzymes can lead to significant differences in drug exposure and response. nih.gov
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netcore.ac.uk A PBPK model for this compound could integrate data on its physicochemical properties, in vitro metabolism data, and physiological parameters to predict its pharmacokinetic profile in diverse patient populations. researchgate.netconsensus.app Such models can be used to:
Predict the impact of genetic polymorphisms in CYP3A4 on metabolite formation. nih.gov
Simulate drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of CYP3A4. researchgate.netnih.gov
Estimate optimal dosing regimens for patients with hepatic impairment. nih.gov
Recent advances in machine learning also offer new avenues for predicting metabolism. Algorithms can be trained on large datasets of known metabolic transformations to predict the likely metabolites of a novel compound, including analogs of this compound. ukbiobank.ac.uknih.govnih.gov
| Metabolite of Quinidine | Primary Forming Enzyme | Pharmacological Activity |
| 3-Hydroxyquinidine | CYP3A4 caymanchem.comdrugbank.comnih.gov | Antiarrhythmic fda.govnih.govcaymanchem.comdrugbank.com |
| Quinidine N-oxide | Hepatic Enzymes | Less active |
| 2'-oxoquinidinone | Hepatic Enzymes | Activity under investigation nih.gov |
Understanding Complex Molecular Interactions at a Systems Level
The therapeutic and adverse effects of this compound arise from a complex network of interactions with multiple molecular targets within the cell. Systems biology provides a framework for understanding these interactions holistically. nih.gov
By integrating experimental data (including omics data) into computational models of biological networks (e.g., signaling pathways, protein-protein interaction networks), researchers can simulate the effects of a drug on the entire system. For this compound, a systems pharmacology approach could:
Model its binding to various cardiac ion channels (sodium, potassium, calcium) simultaneously to predict the net effect on the cardiac action potential. drugbank.compatsnap.com
Identify previously unknown off-target interactions that may contribute to side effects. nih.gov
Simulate how the drug's effects are modulated by the baseline state of the cardiac cell in both healthy and diseased conditions.
These in-silico models can generate new hypotheses that can be tested experimentally, creating a virtuous cycle of computational prediction and laboratory validation. nih.govnih.gov This approach is crucial for moving beyond a one-drug, one-target paradigm and embracing the complexity of drug action to develop safer and more effective therapies based on compounds like this compound.
Q & A
Q. What are the guidelines for reporting negative or inconclusive results in this compound studies?
- Methodological Answer : Adhere to ARRIVE 2.0 or MIAME standards for preclinical data. Discuss potential confounders (e.g., batch variability, assay sensitivity) and provide power calculations to contextualize null findings. Archive datasets in FAIR-compliant repositories (e.g., Zenodo, Figshare) .
Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Publish detailed synthetic protocols (e.g., reaction conditions, purification steps) using platforms like ChemRxiv. Characterize compounds with ≥95% purity (HPLC-UV) and full spectral data (NMR, HRMS). Share synthetic intermediates via public compound libraries (e.g., PubChem) .
Q. What ethical frameworks apply to animal studies evaluating this compound’s cardiotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
